Anatoxin A hydrochloride
Description
Significance in Neurobiology and Environmental Science
In the field of neurobiology, anatoxin-a is significant primarily as a potent and highly specific agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govmdpi.comsigmaaldrich.com It mimics the action of the endogenous neurotransmitter, acetylcholine, binding to these receptors with an affinity approximately 20 times greater. wikipedia.orgtaylorandfrancis.com Unlike acetylcholine, which is rapidly broken down by the enzyme acetylcholinesterase to terminate the nerve signal, anatoxin-a is resistant to this enzymatic degradation. bris.ac.uktaylorandfrancis.comacademicjournals.org This irreversible binding locks the ion channels open, leading to continuous stimulation of affected neurons, muscle fatigue, and ultimately, paralysis. bris.ac.uk This specific mechanism makes anatoxin-a an excellent pharmacological tool for researchers to investigate the structure and function of nAChRs, study the mechanisms of neuromuscular transmission, and explore pathologies characterized by low acetylcholine levels, such as Alzheimer's disease. bris.ac.uknih.gov
From an environmental science perspective, anatoxin-a is a major concern as a cyanotoxin. ca.gov It is produced by multiple genera of freshwater cyanobacteria, which are increasingly forming large-scale, dense growths known as harmful algal blooms (HABs). wikipedia.orgpublish.csiro.au These blooms are escalating in frequency and magnitude globally due to factors like nutrient pollution (eutrophication) and rising water temperatures. wikipedia.org The presence of anatoxin-a in lakes, rivers, and reservoirs poses a significant threat to aquatic and terrestrial life, and has been implicated in numerous fatal poisonings of wildlife, livestock, and domestic animals. wikipedia.orgwho.int Consequently, anatoxin-a serves as a critical biomarker for the presence of neurotoxic HABs, prompting the development of sensitive detection methods and informing public health responses for contaminated drinking and recreational waters. publish.csiro.auunl.edu
Historical Context of Research Discovery
The investigation into what is now known as anatoxin-a began in the mid-20th century following repeated incidents of sudden wildlife and livestock deaths near bodies of water with prominent algal blooms. bris.ac.uknih.gov Researchers, notably Paul Gorham and his team at Canada's National Research Council in the 1950s and 1960s, began to systematically study these toxic events. bris.ac.uk They established cultures of the cyanobacterium Anabaena flos-aquae isolated from a toxic bloom at Burton Lake, Canada, and identified a substance they termed "Very Fast Death Factor" (VFDF) for its ability to cause death in mice within minutes of injection. wikipedia.orgnih.gov
The toxin was successfully isolated for the first time in 1972. wikipedia.org In 1977, a team of researchers including J.P. Devlin published the chemical structure of anatoxin-a, revealing it to be a novel, bicyclic secondary amine alkaloid. wikipedia.orgasm.org Subsequent research in the early 1980s by Aronstam, Witkop, and Spivak further elucidated its mechanism of action, confirming it as a potent agonist at the nicotinic acetylcholine receptor, thereby explaining the rapid paralysis and respiratory arrest observed in poisonings. wikipedia.orgacademicjournals.orgca.gov
Current Research Frontiers and Unresolved Questions
Modern research on anatoxin-a continues to expand. A significant frontier is the study of its biosynthesis. Scientists have identified the ana gene cluster responsible for producing anatoxin-a and its analogues, which allows for the development of molecular tools to detect potentially toxic cyanobacterial strains in the environment, even before toxin concentrations become high. nih.govasm.org This genetic understanding is crucial for predicting and managing toxic blooms. nih.gov Another active area is the development of more sensitive and comprehensive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nested PCR techniques, to detect not only anatoxin-a but also its growing list of identified analogues, like homoanatoxin-a and dihydroanatoxin-a. nih.govnoaa.govnih.gov
Despite decades of study, several questions remain unresolved. Researchers are still working to understand the precise environmental triggers that cause cyanobacteria to produce toxins. nih.gov While factors like nutrient levels and temperature are known to promote bloom formation, the specific cues that upregulate the toxin-producing genes are not fully understood. nih.govmdpi.com The full toxicological impact of anatoxin-a's various analogues is still under investigation, with some studies suggesting certain derivatives may have different potencies than the parent compound. who.int Furthermore, the potential for synergistic toxic effects when anatoxin-a co-occurs with other cyanotoxins, such as microcystins, is an area requiring more research to accurately assess public health risks from complex environmental exposures. unl.edu Expanding monitoring efforts into more diverse aquatic systems and developing regions is also a critical need to form a complete global picture of its distribution and risk. publish.csiro.au
Data Tables
Table 1: Physicochemical Properties of Anatoxin A Hydrochloride
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₁₀H₁₅NO·HCl | nih.gov |
| Molecular Weight | 201.7 g/mol | nih.gov |
| Appearance | Solid | epa.gov |
| Type | Bicyclic secondary amine alkaloid | wikipedia.orgnih.gov |
| pKa | 9.4 | mdpi.com |
Table 2: Selected Cyanobacteria Genera Known to Produce Anatoxin-a
| Genus | Source(s) |
|---|---|
| Dolichospermum (formerly Anabaena) | taylorandfrancis.comnih.gov |
| Oscillatoria | nih.govnih.gov |
| Aphanizomenon | taylorandfrancis.comnih.gov |
| Planktothrix | epa.govtaylorandfrancis.com |
| Microcoleus | nih.gov |
| Cylindrospermum | taylorandfrancis.com |
| Raphidiopsis | taylorandfrancis.com |
| Phormidium | taylorandfrancis.com |
Table 3: Comparison of Anatoxin-a and Acetylcholine at the Nicotinic Receptor
| Feature | Anatoxin-a | Acetylcholine | Source(s) |
|---|---|---|---|
| Role | Agonist (mimic) | Endogenous Agonist (neurotransmitter) | wikipedia.orgnih.gov |
| Binding Affinity | High (~20x greater than acetylcholine) | Normal physiological affinity | wikipedia.orgtaylorandfrancis.com |
| Degradation by Acetylcholinesterase | No (resistant) | Yes (rapidly hydrolyzed) | bris.ac.uktaylorandfrancis.comacademicjournals.org |
| Result of Binding | Sustained channel opening, overstimulation, paralysis | Transient channel opening, nerve impulse transmission, muscle contraction | wikipedia.orgbris.ac.uk |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
64314-16-5 |
|---|---|
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.69 g/mol |
IUPAC Name |
1-(9-azabicyclo[4.2.1]non-2-en-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-7(12)9-4-2-3-8-5-6-10(9)11-8;/h4,8,10-11H,2-3,5-6H2,1H3;1H |
InChI Key |
ZYFLQFXDHYWQMQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCCC2CCC1N2.Cl |
Isomeric SMILES |
CC(=O)C1=CCCC2CC[C@@H]1N2.Cl |
Canonical SMILES |
CC(=O)C1=CCCC2CCC1N2.Cl |
Origin of Product |
United States |
Chemical Biology and Stereochemistry of Anatoxin a Hydrochloride
Structural Characterization and Homotropane Alkaloid Classification
Anatoxin-a is classified as a homotropane alkaloid, possessing a distinctive 9-azabicyclo[4.2.1]nonane skeleton. acs.orgresearchgate.net Its structure was initially determined using crystallographic methods on its N-acetyl derivative and later confirmed with synthetic anatoxin-a hydrochloride. nih.govmdpi.com The molecule is a secondary amine with the chemical formula C₁₀H₁₅NO. wikipedia.orgresearchgate.net The hydrochloride salt form has the chemical formula C₁₀H₁₆ClNO and a molecular weight of approximately 201.69 g/mol . nih.gov As a secondary amine, anatoxin-a has a pKa of 9.4 and is protonated at physiological pH. researchgate.net The homotropane framework of anatoxin-a is biosynthetically derived from glutamic acid and acetate (B1210297). nih.govresearchgate.net
| Property | Value | Source |
|---|---|---|
| Chemical Formula (Anatoxin-a) | C₁₀H₁₅NO | wikipedia.orgresearchgate.net |
| Molar Mass (Anatoxin-a) | 165.23 g/mol | researchgate.net |
| Chemical Formula (Anatoxin-a hydrochloride) | C₁₀H₁₆ClNO | nih.gov |
| Molar Mass (Anatoxin-a hydrochloride) | 201.69 g/mol | nih.gov |
| Classification | Homotropane Alkaloid | nih.govresearchgate.net |
| IUPAC Name | 1-(9-azabicyclo[4.2.1]non-2-en-2-yl)ethan-1-one | wikipedia.org |
Stereoisomerism and Enantiomeric Purity in Research
Anatoxin-a is a chiral molecule, featuring asymmetric centers at the C1 and C5 bridgehead positions of its bicyclic structure. nih.govresearchgate.net This chirality gives rise to two distinct enantiomers: (+)-anatoxin-a and (-)-anatoxin-a.
Only the (+)-enantiomer of anatoxin-a has been reported from natural cyanobacterial sources. nih.govresearchgate.netresearchgate.net This naturally occurring isomer, (+)-anatoxin-a, is a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), exhibiting high affinity for both muscle and neuronal subtypes. nih.govnih.gov Its biological activity is highly stereospecific. nih.gov Studies comparing the natural toxin with racemic mixtures revealed that (+)-anatoxin-a is significantly more potent, suggesting the other enantiomer is largely inactive. nih.govresearchgate.net The potent agonism at nAChRs is the basis for its use as a pharmacological probe in research. wikipedia.org
The synthesis of both enantiomers of anatoxin-a has been crucial for understanding its stereochemistry and biological activity. acs.org An early synthesis of (+)-anatoxin-a utilized (-)-cocaine as a starting material, which was instrumental in assigning the absolute configuration of the natural toxin. nih.gov Subsequent research has led to the synthesis of (-)-anatoxin-a. acs.org Pharmacological studies confirmed that the synthetic (-)-enantiomer is about 150 times less potent than the (+)-enantiomer and is considered biologically inert. nih.govnih.gov The weak activity observed in synthetic (-)-anatoxin-a is often attributed to trace contamination with the highly potent (+)-enantiomer. nih.gov
Structural Analogues and Congeners in Research Context
Synthetic modifications of anatoxin-a have produced a wide range of structural analogues, which are valuable tools for investigating structure-activity relationships at nicotinic receptors. nih.gov Several analogues also occur naturally.
Homoanatoxin-a was first reported as a synthetic analogue of anatoxin-a before being identified as a natural product from cyanobacteria like Oscillatoria formosa. nih.gov Structurally, it is a homologue of anatoxin-a, differing by the presence of a propionyl group (ethyl ketone) at the C2 position instead of the acetyl group (methyl ketone). researchgate.netnih.gov This extends the side chain by one methylene (B1212753) unit. nih.gov Despite this modification, homoanatoxin-a retains high potency as a nicotinic agonist, with binding affinities similar to anatoxin-a at certain neuronal nAChR subtypes. nih.govnih.gov
Dihydroanatoxin-a (dhATX) is an analogue where the carbon-carbon double bond in the six-membered ring of anatoxin-a is reduced. who.intresearchgate.net Initially thought to be solely a degradation product, it is now known to be actively produced by some cyanobacteria, sometimes in greater amounts than anatoxin-a itself. who.intresearchgate.netmdpi.com Dihydroanatoxin-a exists as two structural isomers (cis and trans). researchgate.net Research indicates that dihydroanatoxin-a is about one order of magnitude less potent than anatoxin-a. nih.gov
Other related derivatives that have been identified, often as degradation by-products or minor natural products, include:
4-Hydroxyanatoxin-a : An oxygenated variant that is not toxic. nih.gov
4-Ketoanatoxin-a : Another oxygenated derivative. nih.gov
Epoxyanatoxin-a : A derivative containing an epoxide ring. epa.govresearchgate.net
Dihydrohomoanatoxin-a : The reduced form of homoanatoxin-a. who.intenvironment.govt.nz
Anatoxin-a(S) and Distinct Pharmacological Profiles
Anatoxin-a(s) is a potent neurotoxin that, while sharing a similar naming convention and originating from cyanobacteria, is structurally and pharmacologically distinct from anatoxin-a. wikipedia.org Unlike anatoxin-a, which acts as an agonist at nicotinic acetylcholine receptors, anatoxin-a(s) functions as a powerful, irreversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. mmsl.cznih.gov This fundamental difference in their mechanism of action leads to distinct pharmacological profiles.
Chemically, anatoxin-a(s) is a cyclic N-hydroxyguanidine methyl phosphate (B84403) ester. mmsl.cz Its unique structure is responsible for its potent and specific inhibition of AChE. Research has shown that anatoxin-a(s) is an active site-directed inhibitor of AChE. mmsl.cz The inhibition follows first-order kinetics, which is indicative of an irreversible process. nih.gov This irreversible binding to AChE prevents the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft and subsequent hypercholinergic stimulation. mmsl.cznih.gov
The pharmacological effects of anatoxin-a(s) are a direct consequence of its anticholinesterase activity. In isolated muscle preparations, such as the chick biventer cervicis and frog rectus abdominis, anatoxin-a(s) does not exhibit direct agonistic effects. nih.gov Instead, it potentiates the response to acetylcholine and antagonizes the effects of d-tubocurarine, a competitive antagonist of nicotinic acetylcholine receptors. nih.gov On the isolated rat phrenic nerve-diaphragm muscle, anatoxin-a(s) induces twitch potentiation and tetanic fade when the nerve is stimulated indirectly. nih.gov
Studies comparing anatoxin-a(s) to other anticholinesterase agents have provided further insight into its pharmacological profile. When compared to the organophosphate paraoxon (B1678428) and the carbamates physostigmine (B191203) and pyridostigmine (B86062) in mice, the clinical signs induced by anatoxin-a(s) persisted longer than those of the carbamates and were comparable in duration to those of paraoxon. nih.gov Interestingly, anatoxin-a(s) did not inhibit brain cholinesterase activity, suggesting it does not readily cross the blood-brain barrier. nih.gov
The potency of anatoxin-a(s) as an AChE inhibitor is notable. The in vitro inhibition of electric eel AChE and horse serum butyrylcholinesterase by anatoxin-a(s) is both time- and concentration-dependent. nih.gov The rate of inhibition of Drosophila AChE by anatoxin-a(s) has been found to be higher than that of most organophosphate insecticides. nih.gov
The distinct pharmacological actions of anatoxin-a(s) compared to anatoxin-a are summarized in the tables below, based on available research findings.
| Feature | Anatoxin-a | Anatoxin-a(s) |
| Primary Mechanism of Action | Nicotinic Acetylcholine Receptor (nAChR) Agonist wikipedia.org | Irreversible Acetylcholinesterase (AChE) Inhibitor mmsl.cznih.gov |
| Chemical Class | Bicyclic Amine Alkaloid wikipedia.org | Cyclic N-hydroxyguanidine Methyl Phosphate Ester mmsl.cz |
| Effect on AChE | No direct inhibitory effect | Potent, irreversible inhibition nih.gov |
| Effect on nAChRs | Direct agonist, mimics acetylcholine wikipedia.org | No direct agonistic effect nih.gov |
| Blood-Brain Barrier Penetration | Can cross the blood-brain barrier nih.gov | Does not readily cross the blood-brain barrier nih.gov |
Table 1: Comparison of General Pharmacological Properties of Anatoxin-a and Anatoxin-a(s)
| Parameter | Observation | Reference |
| Effect on Isolated Chick Biventer Cervicis and Frog Rectus Abdominis Muscle | No direct agonistic effect; augments acetylcholine response; antagonizes d-tubocurarine action. | nih.gov |
| Effect on Isolated Rat Phrenic Nerve-Diaphragm Muscle (Indirect Stimulation) | Twitch potentiation and tetanic fade. | nih.gov |
| Inhibition of Electric Eel AChE | Time- and concentration-dependent; follows first-order kinetics (irreversible). | nih.gov |
| Inhibition of Horse Serum Butyrylcholinesterase | Time- and concentration-dependent. | nih.gov |
| Inhibition of Mouse Brain Cholinesterase (in vivo) | No significant inhibition observed. | nih.gov |
Table 2: Summary of Research Findings on the Pharmacological Effects of Anatoxin-a(s)
Biosynthetic Pathways and Genetic Mechanisms of Anatoxin a Production
Cyanobacterial Production Systems and Strain Specificity
The ability to produce anatoxin-a is not ubiquitous among cyanobacteria but is specific to certain strains within various genera. researchgate.net The production of this toxin is influenced by both the genetic makeup of the organism and the environmental conditions under which it is grown.
Anatoxin-a and its analogs, such as homoanatoxin-a, are synthesized by a diverse range of cyanobacterial genera. asm.org These neurotoxins have been identified in both planktonic and benthic species found in freshwater and, to a lesser extent, brackish water environments. asm.orgresearchgate.net Not all strains within a producer species are necessarily toxic, and the inability to distinguish between toxic and non-toxic strains through traditional microscopy necessitates molecular methods for accurate identification. nih.gov
Initial identification of anatoxin-a production was in Anabaena flos-aquae. wikipedia.orgnih.gov Since then, the list of confirmed anatoxin-a producing genera has expanded significantly.
Table 1: Genera of Cyanobacteria Known to Produce Anatoxin-a
| Genera | ||||
|---|---|---|---|---|
| Anabaena | Aphanizomenon | Chrysosporum | Cuspidothrix | Cylindrospermum |
| Dolichospermum | Microcoleus | Microcystis | Oscillatoria | Phormidium |
This table is compiled from information found in sources researchgate.netepa.govepa.gov.
Laboratory cultivation of anatoxin-a producing cyanobacteria is essential for detailed studies of its biosynthetic pathways. The production of anatoxin-a is strain-specific and can be significantly influenced by various culturing conditions. nih.gov Factors such as light intensity, temperature, and nutrient concentrations play a critical role in both the growth of the cyanobacteria and their toxin production. nih.gov For instance, maximal growth rates for many bloom-forming cyanobacteria are often observed at temperatures exceeding 25°C. epa.gov
In a study investigating the effects of different nitrogen sources on Cuspidothrix issatschenkoi, it was found that both cell growth and anatoxin production were affected. nih.gov The study utilized batch cultures incubated at 25°C with a 12:12 hour light:dark cycle. nih.gov Such controlled experiments allow researchers to dissect the influence of individual environmental parameters on the biosynthetic process. While some studies have shown a positive correlation between growth rate and toxin production, the specific growth phase for maximum anatoxin-a production can vary between species and under different conditions. nih.gov
Genetic Basis: The ana Gene Cluster Characterization
The genetic blueprint for anatoxin-a biosynthesis is contained within a specific gene cluster, designated as the ana cluster. nih.gov The identification and characterization of this cluster have been pivotal in understanding the molecular mechanisms of toxin production.
The ana gene cluster was first fully characterized in Oscillatoria sp. strain PCC 6506 and subsequently in other cyanobacteria like Anabaena sp. strain 37. asm.org The cluster spans approximately 29-30 kilobases and comprises a set of core genes, typically labeled anaA through anaG, along with an additional open reading frame, orf1. nih.govnih.govresearchgate.net These genes encode the enzymatic machinery required for the synthesis of the anatoxin-a molecule from its basic precursors. oup.com The biosynthesis is initiated with L-proline and involves a modular polyketide synthase (PKS) pathway. wikipedia.orgacs.org
Table 2: Annotation of Genes in the ana Cluster
| Gene | Predicted Function/Enzyme Type | Role in Biosynthesis |
|---|---|---|
| anaA | Type II Thioesterase | Hydrolysis of the final product from the PKS, releasing the carboxy-anatoxin intermediate. acs.orgnih.gov |
| anaB | Prolyl-acyl carrier protein oxidase | Catalyzes an oxidation step in the pathway. nih.gov |
| anaC | Proline adenylation enzyme | Activates the proline starter unit for biosynthesis. researchgate.net |
| anaD | Acyl Carrier Protein (ACP) | Carries the growing polyketide chain during synthesis. researchgate.net |
| anaE | Modular Type I Polyketide Synthase (PKS) | First PKS module involved in the elongation of the polyketide chain. researchgate.net |
| anaF | Modular Type I Polyketide Synthase (PKS) | Second PKS module, continues the chain elongation. researchgate.net |
| anaG | Modular Type I Polyketide Synthase (PKS) | Final PKS module; contains a C-methyltransferase domain responsible for producing homoanatoxin-a. epa.govresearchgate.net |
Comparative genomic analyses of the ana gene cluster across different anatoxin-producing cyanobacteria have revealed both conserved features and notable variations. High sequence similarity exists for the core ana genes among genera such as Anabaena, Oscillatoria, and Cuspidothrix, suggesting a common evolutionary origin. nih.govnih.govresearchgate.net For example, the gene sequences in Anabaena sp. 37 show over 81% identity to those in Oscillatoria sp. PCC 6506. nih.gov
Despite the sequence homology, the organization of the genes within the cluster can differ. nih.gov In Anabaena sp. 37, the gene arrangement is different from that observed in Oscillatoria sp. PCC 6506. nih.gov Furthermore, variations in the gene content of the cluster can lead to the production of different anatoxin analogs. The ana cluster in Cylindrospermum stagnale PCC 7417, for instance, contains an additional gene for an F420-dependent oxidoreductase, which is believed to be involved in the synthesis of dihydroanatoxin-a. nih.gov In some non-toxic strains, the inability to produce anatoxin-a has been linked to the deletion of fragments within the ana gene cluster, such as the loss of the methyltransferase domain in the anaG gene of a non-producing Cuspidothrix issatschenkoi strain. researchgate.netnih.gov
Enzymatic Catalysis and Intermediate Metabolites in Biosynthesis
The biosynthesis of anatoxin-a is a multi-step process that begins with the precursors L-proline and acetate (B1210297). wikipedia.orgacs.org The pathway is catalyzed by a series of enzymes encoded by the ana gene cluster, functioning as a molecular assembly line.
The process is initiated by the AnaC enzyme, which activates proline. This is followed by a series of condensation and modification reactions carried out by the three large, modular polyketide synthases: AnaE, AnaF, and AnaG. acs.org These enzymes progressively build the polyketide backbone of the molecule. The growing molecule is shuttled between the active sites of these enzymes attached to the acyl carrier protein, AnaD. researchgate.net
Recent research has identified carboxy-anatoxins as the penultimate intermediates in this biosynthetic pathway. acs.orgnih.gov These intermediates, such as carboxy-homoanatoxin-a, are formed when the completed polyketide chain is hydrolyzed from the final PKS module, AnaG, by the thioesterase AnaA. acs.orgnih.gov The final step in the formation of anatoxin-a is a decarboxylation reaction that converts the carboxy-anatoxin intermediate into the active neurotoxin. acs.orgacs.org Evidence suggests that this final decarboxylation may be a slow, spontaneous process rather than one that is enzymatically catalyzed. acs.orgnih.gov The completed anatoxin-a is then believed to be excreted from the cell into the surrounding environment. acs.orgnih.gov
Role of Polyketide Synthases
The backbone of the anatoxin-a molecule is assembled on a modular polyketide synthase (PKS) system, a process initiated by L-proline. acs.orgresearchgate.net The biosynthesis involves a series of enzymatic reactions catalyzed by the products of the ana gene cluster. Following the initial activation and modification of the proline starter unit, three modular PKS enzymes—AnaE, AnaF, and AnaG—are responsible for the subsequent elongation, reduction, and cyclization steps. acs.orgacs.org
The activated pyrroline (B1223166) ring is loaded onto the first PKS module, AnaE, for the first elongation step. acs.org Subsequently, the second PKS, AnaF, incorporates another acetate unit and is believed to catalyze a critical Mannich-type cyclization reaction that forms the bicyclic homotropane skeleton of anatoxic acid, which remains linked to the acyl carrier protein (ACP) domain of AnaF. acs.org The final PKS, AnaG, performs the last extension. acs.org The process concludes with the hydrolysis of the thioester bond by a type II thioesterase, AnaA, followed by decarboxylation to yield the final anatoxin-a molecule. acs.orgacs.org The presence of the anaC, anaE, anaF, and anaG genes has been shown to be a reliable marker for identifying anatoxin-a and homoanatoxin-a producing cyanobacteria. acs.orgnih.gov
| Gene | Putative Enzyme/Protein | Function in Biosynthesis |
|---|---|---|
| anaA | Type II Thioesterase | Hydrolyzes the thioester bond to release the completed anatoxin precursor from the PKS. acs.org |
| anaB | Prolyl-acyl carrier protein oxidase | Oxidizes proline attached to the acyl carrier protein (AnaD). acs.orgnih.gov |
| anaC | Proline adenylase | Activates proline for loading onto the acyl carrier protein (AnaD). nih.govresearchgate.net |
| anaD | Acyl Carrier Protein (ACP) | Carries the proline starter unit and the growing polyketide chain. acs.org |
| anaE | Polyketide Synthase (PKS) I | Performs the first chain elongation step. acs.org |
| anaF | Polyketide Synthase (PKS) II | Adds a second acetate unit and catalyzes the Mannich-type cyclization. acs.org |
| anaG | Polyketide Synthase (PKS) III | Performs the final elongation step. acs.org |
Function of Prolyl-Acyl Carrier Protein Oxidases (e.g., AnaB)
The initial steps of anatoxin-a biosynthesis involve the activation and modification of the L-proline starter unit. The enzyme AnaC, a proline adenylase, first activates proline, which is then loaded onto AnaD, a discrete acyl carrier protein (ACP). acs.orgnih.gov The subsequent and critical step is catalyzed by AnaB, a flavoprotein that functions as a prolyl-acyl carrier protein oxidase. nih.govacs.org
AnaB is homologous to acyl-CoA dehydrogenases (ACADs) but functions as an oxidase, utilizing molecular oxygen as a substrate to catalyze the two-electron oxidation of prolyl-AnaD. acs.orgnih.gov This reaction forms a dehydroprolyl-AnaD intermediate. acs.orgacs.org Through a series of steps involving enolization, oxidation to a conjugated imine, and isomerization, the final product of the AnaB-catalyzed reaction is (S)-1-pyrroline-5-carboxyl-AnaD (P5C-AnaD). acs.orgacs.org This activated imine serves as the starter unit that is then transferred to the PKS machinery for chain elongation. acs.org Site-directed mutagenesis studies have identified a glutamyl residue, E244, as the putative active site base essential for the catalytic activity of AnaB. acs.org The three-dimensional structure of AnaB has been solved, confirming its similarity to ACADs and providing insight into the structural basis for its reactivity with oxygen. nih.govnih.gov
Precursor Incorporation Studies and Metabolic Labeling
Feeding experiments using isotopically labeled compounds have been instrumental in elucidating the origins of the carbon and nitrogen atoms that constitute the anatoxin-a molecule. These studies have confirmed the key building blocks of the toxin.
Ornithine and Glutamic Acid Derivation
The bicyclic homotropane scaffold of anatoxin-a is derived from an amino acid precursor. mdpi.com Early biosynthetic studies proposed that the toxin arises from the condensation of acetate units onto (S)-1-pyrroline-5-carboxylate, a derivative of glutamic acid. acs.org Further research and labeling experiments have provided evidence that both glutamic acid and ornithine can serve as the primary precursor for the five-membered pyrrolidine (B122466) ring of anatoxin-a. mdpi.comwikipedia.org Studies with Anabaena flos-aquae have shown that the pathway proceeds from ornithine via putrescine (1,4-diaminobutane), implicating the enzyme ornithine decarboxylase in the process. nih.gov This establishes a direct link between primary amino acid metabolism and the initiation of secondary metabolite synthesis for this toxin.
Acetate and Methyl Group Origins
While the initial ring structure is derived from an amino acid, the remainder of the anatoxin-a carbon skeleton is constructed from acetate units. mdpi.comwikipedia.org Isotopic incorporation experiments have confirmed that the biosynthesis proceeds through a polyketide pathway where acetate serves as the extender unit. acs.orgacs.org Specifically, the pathway involves the condensation of three acetate units to the initial proline-derived starter. acs.org In the closely related analogue, homoanatoxin-a, the additional methyl group is derived from S-adenosyl-L-methionine, highlighting the role of specific methyltransferases in generating structural diversity among these toxins. wikipedia.org
| Precursor | Role in Biosynthesis | Resulting Molecular Component |
|---|---|---|
| L-Proline (derived from Glutamic Acid/Ornithine) | Starter Unit | Forms the initial five-membered pyrrolidine ring. acs.orgmdpi.comnih.gov |
| Acetate (as Acetyl-CoA) | Extender Unit | Provides the carbon atoms for the rest of the bicyclic structure via PKS elongation. acs.orgmdpi.comwikipedia.org |
| S-adenosyl-L-methionine | Methyl Group Donor | Adds a methyl group in the synthesis of the analogue homoanatoxin-a. wikipedia.org |
Environmental Factors Influencing Biosynthesis Expression
The production of anatoxin-a, like many cyanobacterial secondary metabolites, is not constant and can be significantly influenced by various environmental factors. These abiotic parameters can affect both the growth of the cyanobacteria and the expression of the ana gene cluster, leading to variations in toxin synthesis. nih.govresearchgate.net
Nutrient Availability and Stress Responses
Nutrient availability, particularly nitrogen, plays a crucial role in regulating anatoxin-a production. nih.govnih.gov Studies have shown that nitrogen starvation can lead to an increase in anatoxin-a synthesis in some strains, suggesting that toxin production may be a response to nutrient stress. nih.govresearchgate.net The form of available nitrogen also appears to be important, as cyanobacteria can utilize both inorganic (e.g., nitrate) and organic (e.g., urea) sources, which can differentially affect toxin output. nih.gov The cellular carbon-to-nitrogen (C/N) balance is a key factor; a higher C/N ratio can promote anatoxin yield and anaC gene expression, but an excessively high ratio that disrupts metabolic balance can inhibit production. nih.gov
Other environmental stressors such as temperature and light also impact anatoxin-a synthesis. nih.gov For instance, high temperatures have been reported to reduce anatoxin-a production in Anabaena and Aphanizomenon strains, even when growth rates are high. nih.gov It is important to note that toxin production is not always directly coupled with the rate of cell growth. nih.gov These findings indicate that anatoxin-a biosynthesis is regulated by a complex network that responds to a variety of environmental cues and cellular stress signals. nih.govresearchgate.net
| Factor | Observed Effect | Reference |
|---|---|---|
| Nutrient Limitation | Nitrogen (N) starvation can increase anatoxin-a production. | nih.govresearchgate.net |
| Nitrogen Source | Different forms of nitrogen (inorganic vs. organic) can alter toxin yields. | nih.gov |
| Temperature | High temperatures can reduce anatoxin-a synthesis. | nih.gov |
| Light | Variations in light conditions can influence toxin synthesis. | nih.gov |
Molecular and Cellular Pharmacology of Anatoxin a Hydrochloride
Nicotinic Acetylcholine (B1216132) Receptor Agonism
Anatoxin-a's primary mechanism of action is its function as a stereoselective agonist at nicotinic acetylcholine receptors, which are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems. nih.gov The naturally occurring (+)-enantiomer of anatoxin-a is significantly more potent than its synthetic (-)-enantiomer. wikipedia.org
Anatoxin-a hydrochloride exhibits a broad spectrum of activity across various nAChR subtypes, though with differing affinities. It is a potent agonist at both neuronal and muscle-type nAChRs. wikipedia.org Studies have demonstrated its high efficacy at neuronal α4β2* nAChRs (where the asterisk indicates the potential presence of other subunits) and α7 homomeric receptors, as well as the (α1)₂βγδ muscle-type receptors found at the neuromuscular junction. wikipedia.orgnih.gov
Radioligand binding assays and functional studies have provided specific affinity and potency values for (+)-anatoxin-a across different nAChR subtypes. For instance, it potently stimulates ion influx in cells expressing the α4β2 subtype with an EC₅₀ value of 48 nM. nih.govnih.gov It is also highly effective at presynaptic nAChRs that modulate acetylcholine release, with an EC₅₀ of 140 nM. nih.gov At α7 homooligomers, the EC₅₀ value is 0.58 µM, and for nicotinic currents in hippocampal neurons, it is 3.9 µM. nih.gov In competition binding assays, (+)-anatoxin-a shows a very high affinity for rat brain nAChRs predominantly labeled by [³H]nicotine (mainly α4β2*), with an IC₅₀ value of 0.34 nM. nih.govresearchgate.net Its affinity for the muscle-type receptor is approximately 20 times greater than that of acetylcholine itself. wikipedia.orgeurofins-technologies.com
| Receptor Subtype | Assay Type | Value | Reference |
| Neuronal α4β2 | 86Rb+ Influx (EC₅₀) | 48 nM | nih.govnih.gov |
| Neuronal α4β2 | [³H]nicotine Binding (IC₅₀) | 0.34 nM | nih.govresearchgate.net |
| Neuronal α7 | Ion Current (EC₅₀) | 0.58 µM - 0.6 µM | nih.govnih.gov |
| Presynaptic (Hippocampal) | Acetylcholine Release (EC₅₀) | 140 nM | nih.gov |
| Muscle-type ((α1)₂βγδ) | [³H]acetylcholine Binding (Kd) | 0.1 - 0.2 µM | nih.govpnas.org |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (Dissociation constant) is used to describe the affinity between a ligand and a receptor.
The interaction of anatoxin-a with the nAChR binding site is characterized by its competitive nature with other nicotinic ligands like acetylcholine and d-tubocurarine. nih.govpnas.org Saturation binding experiments using radiolabeled ligands are essential for determining the density of receptors (Bmax) and their affinity (Kd) for a given ligand. For anatoxin-a, studies on Torpedo electric tissue, a rich source of muscle-type nAChRs, have shown it binds to the acetylcholine recognition site with a dissociation constant (Kd) in the range of 0.1 to 0.2 µM. nih.govpnas.org
The kinetics of anatoxin-a binding lead to a rapid activation of the receptor. However, prolonged exposure results in receptor desensitization, a state where the receptor no longer responds to the agonist despite its continued presence. nih.govnih.govpnas.org The time course for this desensitization corresponds with electrophysiological observations of neuromuscular junction responses, where initial stimulation is followed by a blockade of transmission. nih.govpnas.org This desensitization is a critical aspect of its toxicological profile, leading to muscle paralysis. nih.gov
Like the endogenous ligand acetylcholine, the binding of anatoxin-a to the nAChR induces a significant conformational change in the receptor's structure. wikipedia.orgnih.gov The nAChR is a pentameric protein complex arranged around a central pore. nih.gov Agonist binding occurs at the interface between subunits, primarily involving an α-subunit. nih.gov This binding event triggers a rotation or tilting of the subunits, which opens the integral ion channel. wikipedia.orgnih.gov
Anatoxin-a's rigid, bicyclic structure, with a key rotatable bond between C(2) and C(10), allows it to adopt specific conformations, such as s-cis and s-trans, which are crucial for its interaction with the receptor's binding pocket. nih.govresearchgate.net Structural studies using acetylcholine-binding protein (AChBP), a homolog of the nAChR ligand-binding domain, reveal that anatoxin-a exploits interactions with conserved aromatic amino acid residues within the binding site, similar to other nicotinic agonists. iucr.org The binding of anatoxin-a stabilizes the open-channel conformation, and subsequently, a desensitized state. nih.govpnas.org
Upon binding of anatoxin-a and the subsequent opening of the ion channel, a flux of cations occurs across the cell membrane. nih.gov The nAChR channel is permeable to sodium (Na⁺) and, to a lesser extent, calcium (Ca²⁺) ions. wikipedia.orgnih.gov The influx of these positively charged ions into the cell leads to a rapid depolarization of the postsynaptic membrane. wikipedia.orgnih.govmdpi.com
This depolarization, if it reaches the threshold, triggers the generation of action potentials, leading to neuronal firing or muscle contraction. wikipedia.org Electrophysiological experiments have demonstrated that anatoxin-a potently induces depolarization in muscle cells and neurons. wikipedia.org However, because anatoxin-a is not degraded by acetylcholinesterase, the enzyme that breaks down acetylcholine, the nAChR remains activated, and the membrane remains depolarized. wikipedia.orgeurofins-technologies.com This persistent depolarization prevents the membrane from repolarizing, leading to a blockade of further electrical transmission and a state of paralysis at the neuromuscular junction. nih.govnih.gov
Post-receptor Signaling Pathways and Effector Systems
The activation of nAChRs by anatoxin-a hydrochloride initiates a cascade of intracellular events, primarily driven by the influx of ions.
The primary consequence of nAChR channel opening by anatoxin-a is the influx of Na⁺ and Ca²⁺ into the cell. nih.govwikipedia.org The initial, rapid influx of Na⁺ is the main driver of membrane depolarization. nih.gov This depolarization is sufficient to activate voltage-gated Na⁺ and Ca²⁺ channels in the vicinity, which can further amplify the ion influx and the cellular response. nih.gov
The entry of Ca²⁺, both directly through the nAChR pore and through subsequently activated voltage-gated calcium channels, acts as a critical second messenger signal. nih.gov This increase in intracellular Ca²⁺ can trigger a variety of downstream cellular processes, including the release of neurotransmitters from presynaptic terminals and the activation of various calcium-dependent enzymes and signaling pathways. For example, in striatal nerve terminals, anatoxin-a-induced activation of nAChRs leads to Ca²⁺ influx, which in turn stimulates the release of dopamine (B1211576). nih.gov
Secondary Messenger Cascades
The interaction of anatoxin-a with nicotinic acetylcholine receptors (nAChRs) initiates a cascade of intracellular signaling events, primarily driven by ion flux. As a potent agonist, anatoxin-a binding to nAChRs opens the non-selective cation channel that is an integral part of the receptor. nih.gov This opening allows for the influx of sodium (Na+) and calcium (Ca2+) ions into the cell. nih.govnih.gov
The initial influx of Na+ leads to membrane depolarization. nih.govnih.gov This change in membrane potential is sufficient to activate voltage-sensitive calcium channels, creating a secondary, more substantial influx of Ca2+. nih.govnih.gov This elevation of intracellular Ca2+ is a critical step, as calcium acts as a vital secondary messenger, triggering a variety of cellular responses, including the exocytotic release of neurotransmitters. nih.govmdpi.com Studies on rat striatal synaptosomes have confirmed that the dopamine release evoked by anatoxin-a is dependent on both Na+ and Ca2+. uvigo.es The process suggests that the primary Na+ influx through the nAChR causes a localized depolarization that subsequently opens voltage-gated Ca2+ channels, which provide the necessary calcium for neurotransmitter release. uvigo.es
Interactions with Acetylcholinesterase: Resistance to Enzymatic Hydrolysis
A defining characteristic of anatoxin-a's molecular pharmacology is its resistance to enzymatic degradation by acetylcholinesterase (AChE). epa.govtaylorandfrancis.comsemanticscholar.org AChE is the enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a crucial process for terminating the nerve signal and allowing the postsynaptic membrane to repolarize. semanticscholar.orgt3db.ca
Unlike acetylcholine, anatoxin-a's structure renders it a poor substrate for AChE. epa.govtaylorandfrancis.com Consequently, it is not broken down, or hydrolyzed, in the synapse. taylorandfrancis.comsemanticscholar.org This resistance means that once anatoxin-a binds to the nAChR, its agonistic action is prolonged, leading to continuous stimulation of the receptor. taylorandfrancis.comwho.int This persistent activation is a cornerstone of its toxicity, as the receptor-channel complex remains open, preventing the repolarization of the cell membrane. nih.govwikipedia.org It is important to distinguish anatoxin-a from anatoxin-a(s), another cyanotoxin that acts as a potent irreversible inhibitor of AChE itself. t3db.cawa.govnih.govmmsl.czscielo.br Anatoxin-a hydrochloride, the subject of this article, functions as a receptor agonist that evades enzymatic inactivation. epa.govtaylorandfrancis.com
Neurobiological Effects at the Synaptic and Cellular Levels
Presynaptic and Postsynaptic Cholinergic Modulation
Anatoxin-a exerts powerful modulatory effects at both presynaptic and postsynaptic sites within the cholinergic system. It is a potent agonist at neuronal nAChRs. nih.gov
At presynaptic terminals, anatoxin-a stimulates nAChRs that regulate the release of various neurotransmitters. nih.gov For example, it has been shown to modulate the release of acetylcholine from the myenteric plexus of the guinea pig ileum. tocris.com The activation of these presynaptic nAChRs by anatoxin-a leads to a Na+ influx, causing a local depolarization that opens voltage-sensitive Ca2+ channels and triggers neurotransmitter exocytosis. nih.govuvigo.es Decrements in the amplitude of evoked compound action potentials in rat plantar muscles following repetitive stimulation suggest a presynaptic site of action for the toxin. nih.gov
At the postsynaptic level, particularly at the neuromuscular junction, anatoxin-a binds with high affinity to muscle-type nAChRs. taylorandfrancis.comwikipedia.org Its affinity for these receptors is reported to be significantly greater than that of acetylcholine itself. epa.govtaylorandfrancis.com This binding mimics the action of ACh, opening the ion channel and causing depolarization of the postsynaptic membrane, which leads to muscle contraction. wikipedia.orgnih.gov However, due to its resistance to AChE, the depolarization is sustained, resulting in continued muscle stimulation. taylorandfrancis.com
Dopamine Release Modulation in Specific Brain Regions (e.g., Striatum)
Anatoxin-a is a potent modulator of dopamine release, particularly within the striatum. In vivo microdialysis studies in rats have demonstrated that local application of anatoxin-a in the striatum causes a significant, concentration-dependent increase in extracellular dopamine levels. uvigo.esnih.govuvigo.galnih.gov This effect is mediated by nAChRs, as it can be blocked by nicotinic antagonists like mecamylamine (B1216088) and alpha-bungarotoxin. nih.gov
The mechanism involves the activation of presynaptic nAChRs on dopaminergic terminals. nih.gov Research suggests a model where anatoxin-a stimulates α7-containing (α7*) nAChRs located on glutamatergic terminals in the striatum. uvigo.es This stimulation elicits the release of glutamate (B1630785), which then acts on ionotropic glutamate receptors (both AMPA/kainate and NMDA types) on nearby dopaminergic terminals to trigger dopamine release. uvigo.es The dopamine release is an exocytotic process, dependent on both Ca2+ and Na+ influx, and is sensitive to tetrodotoxin, indicating the involvement of voltage-gated sodium channels. uvigo.esnih.gov
| Parameter | Finding | Cell/Tissue Model | Reference(s) |
| Dopamine Release | Stimulates [3H]-dopamine release with an EC50 of 136 nM. | Rat striatal synaptosomes | bio-techne.comrndsystems.com |
| In Vivo Effect | Local application (3.5 mM) increased striatal dopamine levels to 701% of basal levels. | Freely moving rats (microdialysis) | uvigo.esnih.govuvigo.es |
| Receptor Mediation | Dopamine release is inhibited by nicotinic antagonists (mecamylamine, α-bungarotoxin). | Rat striatum (in vivo) | nih.gov |
| Glutamate Role | Release is partly mediated by activation of ionotropic glutamatergic receptors (AMPA/kainate and NMDA). | Rat striatum (in vivo) | uvigo.es |
| Ion Dependence | Release is Ca2+-dependent and Na+-dependent. | Rat striatal synaptosomes, in vivo microdialysis | nih.govmdpi.comuvigo.es |
Mechanisms of Persistent Neural Stimulation and Subsequent Transmission Blockade
The neurotoxic effects of anatoxin-a stem from a two-phase process: an initial, persistent stimulation followed by a blockade of neuromuscular transmission. wikipedia.orgmerckvetmanual.com
Persistent Stimulation: As a potent nAChR agonist that is not hydrolyzed by AChE, anatoxin-a causes prolonged activation of the receptor. epa.govtaylorandfrancis.comwho.int This leads to a sustained influx of cations and continuous depolarization of the postsynaptic membrane, resulting in ongoing muscle fasciculations, tremors, and rigidity. taylorandfrancis.commerckvetmanual.com
Transmission Blockade: The persistent depolarization eventually leads to a depolarizing neuromuscular blockade. wa.govmerckvetmanual.com This occurs through two primary mechanisms. First, the nAChRs themselves can enter a desensitized state after prolonged exposure to the agonist, where the channel closes despite the continued presence of anatoxin-a. nih.govnih.gov Second, the sustained membrane depolarization leads to the inactivation of voltage-gated sodium channels, which are essential for the propagation of action potentials. nih.gov Once these channels are inactivated, the muscle cell can no longer fire action potentials, leading to flaccid paralysis. wikipedia.orgmerckvetmanual.com This paralysis of the respiratory muscles is the ultimate cause of death in acute poisonings. who.intwikipedia.orgmerckvetmanual.com
Cellular Viability and Apoptosis Induction in In Vitro Neuronal and Non-Neuronal Cell Lines (e.g., Neuroblastoma, Vero Cells, Thymocytes)
Anatoxin-a has been shown to induce cytotoxicity and apoptosis in various cell lines, affecting both neuronal and non-neuronal cells.
In non-neuronal cells, studies have demonstrated that anatoxin-a induces apoptosis in cultured rat thymocytes and African green monkey kidney (Vero) cells. bio-techne.comnih.govnih.gov The mechanism involves the generation of reactive oxygen species (ROS) and the activation of caspases, particularly caspase-3. nih.govnih.gov Morphological changes characteristic of apoptosis, such as plasma membrane blebbing, chromatin condensation, and the formation of apoptotic bodies, have been observed in these cells following treatment with anatoxin-a. nih.gov Similarly, cytotoxic effects and apoptosis induction have been noted in mouse T and B lymphocytes. mdpi.comnih.gov Immune system cell lines like Jurkat and THP-1 also show reduced cell viability upon exposure. nih.govnih.gov
The effects on neuronal cell lines are less pronounced in some studies. For instance, limited cytotoxicity was observed in SH-SY5Y and N2a neuroblastoma cell lines after 24 hours of exposure to high concentrations of anatoxin-a. nih.gov However, other research has reported cytotoxicity in N2a cells after longer exposure times (72 hours). mdpi.comnih.gov The uptake of anatoxin-a appears to be a factor, with immune system cells showing the highest intracellular concentrations, followed by neuronal cells. nih.govnih.gov
| Cell Line | Cell Type | Effect | Mechanism | Reference(s) |
| Rat Thymocytes | Non-neuronal (Immune) | Apoptosis, Cytotoxicity | ROS generation, Caspase-3 activation | bio-techne.comnih.govnih.gov |
| Vero Cells | Non-neuronal (Kidney) | Apoptosis, Cytotoxicity | ROS generation, Caspase activation | bio-techne.comnih.govnih.gov |
| Jurkat & THP-1 | Non-neuronal (Immune) | Reduced cell viability | - | nih.govnih.gov |
| N2a & SH-SY5Y | Neuronal (Neuroblastoma) | Limited cytotoxicity at 24h; cytotoxic at 72h (N2a) | - | mdpi.comnih.gov |
| Goldfish Lymphocytes | Non-neuronal (Immune) | Apoptosis, DNA fragmentation | Oxidative stress (ROS, MDA increase) | mdpi.comfrontiersin.org |
Ecological and Environmental Dynamics of Anatoxin a Hydrochloride
Occurrence and Distribution in Aquatic Ecosystems
Anatoxin-a is a secondary amine alkaloid produced by several genera of freshwater cyanobacteria. researchgate.net While the potential for anatoxin production exists in diverse freshwater environments globally, it is generally detected less frequently than other cyanotoxins like microcystins. who.int
Association with Harmful Cyanobacterial Blooms (HABs)
Anatoxin-a is primarily associated with harmful cyanobacterial blooms (HABs), which are dense proliferations of cyanobacteria. researchgate.netepa.govnalms.orgwikipedia.org These blooms can appear as scums or mats on the water surface and are often, though not always, indicative of the presence of toxins. nalms.orghealth.state.mn.us The toxin is produced by a range of cyanobacterial genera, including Dolichospermum (formerly Anabaena), Aphanizomenon, Oscillatoria, Planktothrix, and Microcystis. researchgate.netepa.govresearchgate.net It's important to note that not all blooms of these cyanobacteria will produce anatoxin-a, as toxin production is strain-specific. researchgate.net
The toxin can be found both within the cyanobacterial cells (intracellular) and dissolved in the water (extracellular) following cell lysis or active release. epa.gov Most of the anatoxin-a is contained within the cells during a growing bloom. wikipedia.org
Global and Regional Incidence Reports in Freshwater Systems
Anatoxin-a has a widespread global distribution, with reports of its presence in freshwater systems on every continent except Antarctica. nih.gov However, monitoring efforts have been more extensive in North America, Europe, and the Asia-Pacific region, leading to more available data from these areas. publish.csiro.au
Concentrations of anatoxin-a in open water are often low, rarely exceeding tens of micrograms per liter (µg/L). who.int However, in surface scums or blooms, concentrations can be significantly higher, sometimes exceeding 1000 µg/L. who.int
Table 1: Reported Anatoxin-a Concentrations in Various Freshwater Systems
| Location/Water Body | Concentration Range (µg/L) | Reference |
|---|---|---|
| Minnesota Lakes, USA | Up to 1.1 | health.state.mn.us |
| U.S. Surface Waters (1985-1996) | 0.02 to 0.36 (water volume) | epa.gov |
| U.S. Surface Waters (Monitoring) | Below detection to 1,929 | epa.gov |
| Daechung Reservoir, South Korea | 0.01 to 0.08 (water) | koreascience.kr |
| Portuguese Freshwater Systems | Not detected in water, but produced by isolated strains | researchgate.netnih.gov |
| Wisconsin, USA | 0.068 to 17.5 | nih.gov |
| Florida, USA | 0.05 to 7.0 | nih.gov |
| Rivers in Argentina, Australia, Russia | Up to 4 | tandfonline.com |
| Mississippi River, USA | 0.1 | tandfonline.com |
| New York Lakes, USA | Widespread presence | mdpi.com |
Environmental Factors Influencing Anatoxin-A Presence and Concentration
The production and persistence of anatoxin-a are influenced by a complex interplay of various environmental factors.
Hydrological Conditions and Water Mixing
Water body dynamics play a crucial role in the distribution of anatoxin-a. In well-mixed, shallow water bodies, blooms of species like Planktothrix agardhii can lead to more uniform concentrations of the toxin. who.int Conversely, in stratified water bodies, cyanobacteria can accumulate at specific depths, leading to localized high concentrations. River flow is another critical factor; continuous flows can rapidly transport toxins downstream, making it challenging to get a representative snapshot of toxin levels with grab samples. envirolink.govt.nz Flushing flows in rivers can also play a role in removing or reducing benthic cyanobacterial mats that produce anatoxins. waikato.ac.nz
pH and Temperature Regimes
Both pH and temperature significantly affect the stability and production of anatoxin-a. The toxin is more stable in acidic conditions (pH < 3) and degrades more rapidly in neutral or alkaline environments (pH 8 to 9). researchgate.netresearchgate.net High temperatures can accelerate the degradation of anatoxin-a, particularly at neutral or alkaline pH. researchgate.netmdpi.com For instance, at 100°C and pH 7, a 76% reduction in anatoxin-a was observed after one hour. researchgate.net
Conversely, some studies suggest that suboptimal temperatures may favor anatoxin production by certain cyanobacterial strains. nih.gov For example, a reduction in anatoxin-a synthesis was reported in Anabaena and Aphanizomenon strains at high temperatures, despite their growth rate. nih.gov In a study on Daechung Reservoir in Korea, the concentration of anatoxin-a in water samples was highly related to water temperature. koreascience.kr A recent study on a Bacillus subtilis strain showed that the highest rates of anatoxin-a biodegradation occurred at 25 and 30°C and at pH 7 and 8. nih.gov
Table 2: Influence of pH and Temperature on Anatoxin-a Stability and Production
| Factor | Condition | Effect on Anatoxin-a | Reference |
|---|---|---|---|
| pH | Acidic (pH < 3) | Stable | researchgate.netresearchgate.net |
| Neutral to Alkaline (pH 8-9) | Faster degradation | researchgate.netresearchgate.net | |
| Temperature | High temperature | Accelerated degradation (at neutral/alkaline pH) | researchgate.netmdpi.com |
| Suboptimal temperatures | May increase production in some strains | nih.gov | |
| 25-30°C | Optimal for biodegradation by Bacillus subtilis | nih.gov |
Light Intensity and Spectral Composition
Light is a critical factor for the growth of photosynthetic cyanobacteria and subsequently influences anatoxin-a production and degradation. Anatoxin-a undergoes rapid photochemical degradation in the presence of sunlight. wikipedia.orgepa.gov This degradation is dependent on light intensity but not on oxygen, suggesting a process other than photo-oxidation. wikipedia.org In the absence of sunlight, the half-life of anatoxin-a can extend from several days to months. epa.gov
Interestingly, some research indicates that suboptimal or lower light levels may enhance anatoxin-a production in certain cyanobacteria, such as Anabaena. nih.gov Lower light has also been associated with the extracellular production of the toxin. nih.gov High light intensity, on the other hand, can lead to the degradation of the toxin. researchgate.net
Nutrient Regimes (e.g., Nitrogen, Phosphorus)
The availability of essential nutrients, particularly nitrogen (N) and phosphorus (P), plays a pivotal role in regulating the growth of cyanobacteria and the production of anatoxin-a. epa.govoup.commdpi.com The relationship, however, is not always straightforward and can vary between different cyanobacterial species and environmental conditions. nih.gov
Loading of nitrogen and phosphorus from agricultural, industrial, and urban sources into water bodies can fuel the development of cyanobacterial blooms, which may be associated with the production of cyanotoxins like anatoxin-a. epa.gov While phosphorus is traditionally considered the primary limiting nutrient for freshwater cyanobacteria, there is growing evidence that nitrogen supply can also significantly promote the growth and/or toxin production of some genera. researchgate.netnih.gov In some highly phosphorus-enriched lakes, nitrogen may become the limiting factor for cyanobacterial growth. plos.org
Research has demonstrated varied responses of anatoxin-a production to different nutrient concentrations. Some studies suggest that the synthesis of anatoxin-a may be positively correlated with environmental nitrogen and phosphorus concentrations. mdpi.com For instance, in a study on the benthic cyanobacterium Phormidium, increased concentrations of nitrate (B79036) and phosphate (B84403) resulted in greater biomass. oup.com However, the same study found that cellular anatoxin concentrations were lowest under high-nitrogen and high-phosphorus conditions, supporting the "growth-differentiation balance hypothesis," which posits that actively dividing cells are less likely to produce secondary metabolites. oup.com
Conversely, other studies indicate that anatoxin-a production might peak under conditions of moderate nitrogen stress or be elevated in response to nutrient limitation. oup.commdpi.com For example, research on Phormidium showed that the highest anatoxin quota (the total amount of anatoxin variants per cell) was observed in reduced phosphorus treatments, suggesting it might be a stress response to growth-limiting conditions. oup.com Similarly, studies on the planktonic species Dolichospermum have shown that the anatoxin-a quota was higher in nitrogen-depleted treatments compared to nitrogen-rich ones. oup.com Another study on Dolichospermum found that cultures grown with ammonium (B1175870) (NH4+) had the lowest anatoxin-a content per cell, while the abundance of transcripts for genes associated with anatoxin-a synthesis was highest under conditions of limited nitrogen and phosphorus. researchgate.netnih.gov This suggests that active synthesis of the toxin was occurring under P limitation. researchgate.netnih.gov
The form of available nitrogen also influences anatoxin-a production. A study on Dolichospermum sp. 54 demonstrated that growth rates were significantly higher with fixed nitrogen sources like nitrate (NO3-), ammonium (NH4+), and urea (B33335) compared to growth with nitrogen fixation (N2). researchgate.net Growth on ammonium was also significantly greater than on nitrate. researchgate.net Interestingly, cultures grown on ammonium exhibited the lowest cellular anatoxin-a content. researchgate.netnih.gov
These findings highlight the complex interplay between nutrient availability and anatoxin-a production, where not just the quantity but also the ratio and form of nutrients can significantly impact toxin synthesis.
Table 1: Influence of Nutrient Regimes on Anatoxin-a Production in Different Cyanobacterial Species
| Cyanobacterial Species | Nutrient Condition | Effect on Anatoxin-a Production | Reference |
| Phormidium | High Nitrogen & High Phosphorus | Lowest cellular anatoxin concentrations | oup.com |
| Phormidium | Reduced Phosphorus | Highest anatoxin quota | oup.com |
| Dolichospermum | Nitrogen-depleted | Higher anatoxin-a quota | oup.com |
| Cuspidothrix issatschenkoi | Medium Nitrogen | Significantly higher anatoxin-a quota compared to low and high nitrogen | oup.com |
| Dolichospermum sp. 54 | Ammonium (NH4+) | Lowest anatoxin-a content per cell | researchgate.netnih.gov |
| Dolichospermum sp. 54 | Fixed Nitrogen and Phosphorus limitation | Highest abundance of transcripts for anatoxin-a synthesis genes | researchgate.netnih.gov |
Environmental Fate and Degradation Mechanisms
Anatoxin-a is known to be unstable in water and under natural conditions, undergoing degradation through various physical and biological processes. wikipedia.org Its persistence in the environment is influenced by factors such as sunlight, pH, and the presence of microorganisms. epa.govwikipedia.org
Photodegradation Pathways and Kinetic Studies
Photodegradation, the breakdown of molecules by light, is a significant pathway for the removal of anatoxin-a from aquatic environments. epa.govwikipedia.org This process is dependent on light intensity and pH but appears to be independent of oxygen, suggesting that photo-oxidation is not the primary mechanism. wikipedia.org The toxin's half-life under simulated natural conditions can be as short as 1 to 2 hours at a pH of 8 to 9. epa.gov
Direct photolysis involves the absorption of light energy directly by the anatoxin-a molecule, leading to its degradation. snu.ac.krnih.gov Anatoxin-a has an absorption maximum in the UV-B range (around 230-240 nm), making it susceptible to degradation by this portion of the solar spectrum. researchgate.netresearchgate.net Studies have shown that UV-C radiation is also effective in degrading anatoxin-a. snu.ac.kr For example, one study observed 50% degradation of anatoxin-a at a UV fluence of 4032 J/m² using a UV-C LED. researchgate.net The rate of direct photolysis is influenced by pH, with higher pH values generally favoring degradation reactions. epa.gov Pre-chlorination can also increase the sensitivity of anatoxin-a to direct photolysis by forming N-chlorinated derivatives, which have a photolabile N-Cl bond. researchgate.netrsc.org
Indirect or sensitized photolysis contributes to the degradation of anatoxin-a and involves the presence of other substances, known as photosensitizers, that absorb light and transfer the energy to the toxin or generate reactive species that then degrade it. nih.gov Dissolved organic matter (DOM), commonly found in natural waters, can act as a primary photosensitizer. researchgate.netresearchgate.net The presence of DOM, such as humic acid, has been shown to significantly reduce anatoxin-a concentration, indicating a photosensitization effect. researchgate.net Other reactive species that can be involved in the indirect degradation of anatoxin-a include hydroxyl radicals (•OH) and carbonate radicals. researchgate.netacs.org Advanced Oxidation Processes (AOPs) that generate highly reactive hydroxyl radicals, such as the UV/H2O2 process, have been shown to be very effective in degrading anatoxin-a. snu.ac.krnih.gov The addition of hydrogen peroxide (H2O2) to UV treatment significantly enhances the degradation rate. nih.gov
Table 2: Kinetic Data for Anatoxin-a Degradation
| Degradation Process | Kinetic Model | Rate Constant (k) | Conditions | Reference |
| UV-C LED Photolysis | Pseudo-first-order | 2 x 10⁻⁴ m²/J | λ = 260 nm, pH = 6.4, Temp = 24°C | researchgate.net |
| UV-C LED Photolysis with DOC | Pseudo-first-order | 3 x 10⁻⁴ m²/J | 0.03 mg/L DOC | researchgate.net |
| UV-C/H2O2 Reaction | Pseudo-first-order | 0.0746 min⁻¹ | 0.01 mM H2O2 | snu.ac.kr |
| Direct Photolysis of N-chlorinated anatoxin-a | First-order | 1.86 ± 0.05 × 10⁻³ cm²/mJ | 254 nm | researchgate.netrsc.org |
| Direct Photolysis of anatoxin-a | First-order | 1.19 ± 0.02 × 10⁻³ cm²/mJ | 254 nm | researchgate.netrsc.org |
| Reaction with Hydroxyl Radical | Second-order | (5.2 ± 0.3) x 10⁹ M⁻¹ s⁻¹ | Independent of pH, temperature, and initial concentration | nih.gov |
The photodegradation of anatoxin-a results in the formation of various by-products. snu.ac.krworktribe.comiiab.me In the presence of UV light, anatoxin-a can be converted to non-toxic products such as dihydroanatoxin-a and epoxyanatoxin-a. iiab.me Studies using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have identified several degradation by-products from processes like the UV-C/H2O2 reaction. snu.ac.krresearchgate.net For example, one study identified six degradation by-products with [M+H]⁺ ions of 142, 127, 113, 132, 117, and 124, which were further degraded as the reaction proceeded. snu.ac.krresearchgate.net Another study on TiO2 photocatalysis identified several decomposition products with m/z ratios ranging from 156.11 to 216.1. worktribe.com
The identification of these by-products is crucial for several reasons. Firstly, it helps in understanding the complete degradation pathway of anatoxin-a. snu.ac.kr Secondly, it is important to assess the toxicity of these by-products to ensure that the degradation process does not lead to the formation of other harmful compounds. snu.ac.kr Research has indicated a decrease in the acute toxicity of treated water samples after both UV-C LED photolysis and the UV-C/H2O2 process, suggesting the formation of less toxic by-products. researchgate.net The study of these by-products is also significant for developing and optimizing water treatment technologies aimed at the complete mineralization of anatoxin-a into harmless substances like acetate (B1210297), ammonium, nitrite, and nitrate ions. snu.ac.krresearchgate.net
Microbial Degradation and Biotransformation Pathways
In addition to photodegradation, microbial activity plays a significant role in the natural attenuation of anatoxin-a in aquatic environments. epa.govwikipedia.orgeuropa.eu Several studies have demonstrated that certain microorganisms are capable of degrading this neurotoxin. wikipedia.orgnih.gov
Early research in 1991 showed that bacteria belonging to the genus Pseudomonas could degrade anatoxin-a at a rate of 2–10 μg/ml per day. wikipedia.org Subsequent experiments supported these findings, showing a 25-48% decrease in anatoxin-a levels in non-sterilized sediments over 22 days, while no significant degradation was observed in sterilized sediments. wikipedia.orgiiab.me More recently, a strain of Bacillus subtilis (AMRI-03) isolated from a eutrophic lake was found to biodegrade anatoxin-a to a non-toxic metabolite, epoxy-anatoxin-a. nih.govresearchgate.net This strain demonstrated rapid degradation, with the rate being dependent on the initial toxin concentration. nih.govresearchgate.net At higher initial concentrations (50 & 100 µg/L), complete degradation occurred in 4 days, with a maximum biodegradation rate of 12.5 µg/L/day. nih.govresearchgate.net The degradation rate was also influenced by temperature and pH, with optimal conditions being 25-30°C and pH 7-8. nih.govresearchgate.net
While the ability of certain bacteria to degrade anatoxin-a has been established, detailed information on the specific enzymatic pathways and the genes responsible for this biotransformation is still limited compared to other cyanotoxins like microcystins. epa.govnih.gov Further research is needed to fully elucidate these pathways, which could lead to the development of effective bioremediation strategies for anatoxin-a contaminated water bodies. nih.gov The use of microorganisms immobilized in biofilters, for instance, is a promising approach for water treatment. nih.govresearchgate.nettaumataarowai.govt.nz
Hydrolysis and Chemical Stability in Environmental Matrices
Anatoxin-a, a potent neurotoxin, demonstrates variable stability in aquatic environments, largely dictated by physicochemical factors such as pH, temperature, and sunlight. nih.gov The molecule is a bicyclic secondary amine and is known to be unstable under natural conditions. wikipedia.orgmdpi.com
Influence of pH: Anatoxin-a is notably more stable in acidic conditions. researchgate.netresearchgate.net Specifically, it is considered stable at a pH of less than 3. researchgate.net Conversely, its degradation is accelerated in neutral or alkaline environments. researchgate.net At a pH of 9.5, along with high temperatures (100°C), it readily degrades. mdpi.com Studies have reported a half-life of 1 to 2 hours at a pH ranging from 8 to 9 in the presence of sunlight, conditions often found during the decay of cyanobacterial blooms. researchgate.netepa.gov
Influence of Temperature: Temperature plays a significant role in the degradation of anatoxin-a, particularly in neutral to alkaline waters. researchgate.net At elevated temperatures, the rate of degradation increases. researchgate.net For instance, accelerated stability experiments showed negligible degradation at 55°C over a 300-minute period, but at 90°C and 105°C, concentrations of anatoxin-a and its congeners decreased significantly within 90 minutes. environment.govt.nz In contrast, under low light and low temperatures (below 20°C), the persistence of anatoxin-a can increase, with a half-life of about 5 days in the absence of light, even at a pH of 9. researchgate.net
Influence of Light (Photolysis/Photodegradation): Sunlight is a primary driver of anatoxin-a degradation through a process called photolysis. nih.gov The rate of this photodegradation is dependent on both pH and the intensity of the light. nih.govwikipedia.org The breakdown of anatoxin-a by sunlight is not an oxidative process. wikipedia.org In conditions that simulate natural environments, the half-life of anatoxin-a in sunlight is approximately 1 to 2 hours. nih.gov However, in the absence of sunlight, its half-life can extend from several days to several months. epa.govresearchgate.net High-intensity light and UV-B irradiation, especially in neutral or alkaline conditions, lead to faster degradation, with up to 84% decomposition observed after one hour under high UV-B exposure. researchgate.net Advanced Oxidation Processes, such as those involving UV-C light, have also been shown to effectively degrade anatoxin-a. researchgate.netnih.gov
Degradation Products: The degradation of anatoxin-a results in the formation of several by-products. Under high temperature or high UV-B irradiation in neutral or alkaline conditions, hydro-anatoxin-a and hemiacetyl-anatoxin-a have been identified as degradation products. researchgate.net Other derivatives that may be either degradation products or partially synthesized compounds include 2,3-epoxy-, 4-hydroxy-, and 4-oxo- derivatives. mdpi.comwho.int The breakdown products resulting from photolysis are reported to be inactive. nih.gov
Table 1: Half-life of Anatoxin-a under Various Environmental Conditions
| Condition | pH | Temperature | Half-life | Citation |
|---|---|---|---|---|
| Sunlight | 8-9 | Not Specified | 1-2 hours | researchgate.netepa.gov |
| Absence of Sunlight | Not Specified | Not Specified | Several days to several months | epa.govresearchgate.net |
| Low light, pH 9 | 9 | < 20°C | ~5 days | researchgate.net |
| Acidic Conditions | < 3 | Not Specified | Stable | researchgate.net |
Sorption to Sediments and Biofilm Matrices
Sorption to Sediments: Anatoxin-a has been shown to sorb to sediments, although the strength of this interaction varies depending on the sediment composition. epa.govwho.int It sorbs weakly to sandy sediments. epa.govwho.int The sorption is significantly stronger in sediments that are rich in clay and organic carbon. epa.govwho.intnih.gov Cation exchange is the primary mechanism for anatoxin-a sorption to most sediments. nih.gov
Batch experiments have been used to determine the adsorption coefficients of anatoxin-a for various sediment types. These studies found that the Langmuir model provided the best fit for the sorption data. nih.gov The maximum sorbent loading for anatoxin-a was found to range from 47 to 656 µg kg⁻¹. nih.gov Due to its moderate mobility, there is an expectation of some transport during sediment passage. nih.gov
Table 2: Factors Influencing Anatoxin-a Sorption to Sediments
| Sediment Characteristic | Influence on Sorption | Citation |
|---|---|---|
| Sandy Texture | Weak sorption | epa.govwho.int |
| Clay-rich | Strong sorption | epa.govwho.intnih.gov |
| Organic Carbon-rich | Strong sorption | epa.govwho.intnih.gov |
| Silt Content | Minor contribution to sorption | nih.gov |
Sorption to Biofilm Matrices: Biofilms, which are communities of microorganisms attached to surfaces, also play a role in the dynamics of anatoxin-a. These biofilms can be established on various surfaces, including sand filters used in water treatment. researchgate.net The fine particles in sediments, such as clay and silt, provide a surface area for the establishment of these biofilms. who.int While direct studies focusing solely on the sorption of anatoxin-a to biofilm matrices are less common, the presence of toxin-degrading microorganisms within these biofilms suggests that they are a site of both potential sorption and degradation. who.int The establishment of degrading organisms within a biofilm can, however, experience a lag phase. researchgate.net
Persistence Studies in Different Aquatic Environments
The persistence of anatoxin-a in aquatic environments is a result of the interplay between its production, degradation, and sorption processes.
Freshwater Environments: Anatoxin-a is primarily produced by cyanobacteria in freshwater environments. who.int Its persistence is highly variable. In the water column, rapid degradation can occur, especially under sunlight and at alkaline pH. who.int The half-life of anatoxin-a in natural surface water has been reported to be as long as 4 weeks in a batch system. who.int However, in the absence of sunlight, its persistence can be much greater, with half-lives extending from several days to months. epa.govresearchgate.net
Bacterial activity also contributes to the degradation of anatoxin-a. researchgate.net Studies have shown that certain bacteria, such as those from the genus Pseudomonas and Bacillus subtilis, are capable of degrading the toxin. wikipedia.orgnih.gov The rate of biodegradation can be influenced by the initial toxin concentration, temperature, and pH, with higher rates observed at temperatures of 25-30°C and a pH of 7-8. nih.gov
Marine Environments: While most anatoxin-a producing cyanobacteria are found in freshwater, some marine cyanobacteria that grow along the shore as benthic vegetation can also be of public health concern. epa.gov The principles of degradation through photolysis and microbial action would also apply in marine environments, although factors such as salinity and different microbial communities could influence the rates.
Reservoir Water: Studies on the persistence of anatoxin-a in reservoir water have highlighted the importance of environmental factors. epa.gov The toxin's stability is affected by light, pH, and temperature, similar to other freshwater systems. The potential for both rapid degradation under certain conditions and longer persistence under others makes monitoring in these water bodies crucial. epa.gov
Table 3: Summary of Anatoxin-a Persistence in Aquatic Environments
| Environment | Key Factors Influencing Persistence | Typical Half-life/Degradation Time | Citation |
|---|---|---|---|
| Freshwater Lakes & Rivers | Sunlight, pH, temperature, microbial degradation | 1-2 hours (in sunlight, pH 8-9) to several months (in dark) | nih.govepa.gov |
| Reservoir Water | Sunlight, pH, temperature | Variable, dependent on conditions | epa.gov |
| Sediments | Sorption to clay and organic matter, biodegradation | Moderate mobility expected | who.intnih.gov |
Advanced Analytical Methodologies for Anatoxin a Hydrochloride Research
Chromatographic Separations for Detection and Quantification
Chromatographic techniques are fundamental in the analysis of anatoxin-a, providing high selectivity and sensitivity. These methods typically involve the separation of anatoxin-a from complex sample matrices, followed by its detection and quantification.
Liquid Chromatography–Mass Spectrometry (LC-MS/MS, HRMS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the quantification of anatoxin-a. nih.govnih.gov This method offers high specificity and allows for the detection of the toxin at very low concentrations. The United States Environmental Protection Agency (EPA) has established Method 545, an LC/ESI-MS/MS method, for the analysis of anatoxin-a in drinking water. nih.gov This method provides a minimum reporting level of 0.018 µg/L for anatoxin-a. nih.gov
High-resolution mass spectrometry (HRMS) has also been employed to eliminate the misidentification of anatoxin-a from the structurally similar amino acid, phenylalanine. nih.gov A method using laser diode thermal desorption-atmospheric pressure chemical ionization (LDTD-APCI) coupled with a Q-Exactive HRMS instrument demonstrated an analysis time of less than 15 seconds per sample and achieved detection and quantification limits of 0.2 and 0.6 µg/L, respectively. nih.gov Another study utilizing direct analysis in real-time–high-resolution tandem mass spectrometry (DART–HRMS/MS) reported a detection limit of 5 ng/g for anatoxin-a in cyanobacterial mat samples. acs.org
Key parameters for the LC-MS/MS analysis of anatoxin-a often include the use of a C18 column and specific precursor-to-product ion transitions for accurate identification and quantification. researchgate.net For instance, the pseudo-molecular ion at m/z 166 is a common precursor ion for anatoxin-a. researchgate.net
Table 1: Performance of various LC-MS based methods for Anatoxin-a analysis.
| Method | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery | Reference |
| LC-MS/MS | Drinking Water | MRL: 0.018 µg/L | 95-111% | nih.gov |
| LDTD-APCI-HRMS | Lake Water | LOD: 0.2 µg/L, LOQ: 0.6 µg/L | Not specified | nih.gov |
| DART–HRMS/MS | Cyanobacterial Mats | LOD: 5 ng/g | 88% | acs.org |
| LC-MS/MS | Fish Muscle | LOQ: 0.5 ng/g | 71-79% | researchgate.net |
| on-line SPE-LC-HESI-MS/MS | Algal Bloom Waters | LOD: 0.01-0.02 ug/L | 91-101% | nih.gov |
| LC-MS/MS | Drinking Water | LOQ: 0.005 ng/mL | Not specified | sciex.com |
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
High-performance liquid chromatography with fluorescence detection (HPLC-FLD) offers a sensitive alternative for anatoxin-a analysis, though it requires a derivatization step to make the non-fluorescent anatoxin-a molecule detectable. nih.gov A commonly used derivatizing agent is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which reacts with the secondary amine group of anatoxin-a to form a highly fluorescent product. nih.gov
This method has been successfully applied to various sample types, including water and algae-based dietary supplements. nih.gov The excitation and emission wavelengths for the NBD-F derivative of anatoxin-a are typically set around 470 nm and 530 nm, respectively. nih.gov Researchers have reported achieving a limit of detection of 0.29 ng/mL in river water samples using this technique. nih.gov
Gas Chromatography–Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the analysis of anatoxin-a. However, due to the low volatility of anatoxin-a hydrochloride, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. rsc.orgsciepub.com
One established derivatization method involves the reaction of anatoxin-a with 1-iodobutane (B1219991) to form N-butyl-anatoxin-a. psu.edu Another approach uses hexylchloroformate in a basic medium. sciepub.com Following derivatization, the resulting compound can be analyzed by GC-MS, with selected ion monitoring (SIM) often used to enhance sensitivity and selectivity. psu.edu For N-butyl-anatoxin-a, characteristic ions at m/z 221 (molecular ion) and 164 have been used for detection. psu.edu A study using this method reported a limit of detection of 1 ng on-column for anatoxin-a hydrochloride. rsc.org Another GC-MS method achieved a limit of detection of 2 ng/mL in water samples. sciepub.com
Immunochemical Assays for Rapid Screening
Immunochemical assays, particularly the enzyme-linked immunosorbent assay (ELISA), provide a rapid and high-throughput screening method for anatoxin-a. These assays are based on the specific binding of antibodies to the anatoxin-a molecule.
Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation
The development of a reliable ELISA for anatoxin-a involves producing monoclonal or polyclonal antibodies that specifically recognize the toxin. acs.orgcsic.es These antibodies are then used in a competitive ELISA format, where anatoxin-a in the sample competes with a labeled anatoxin-a conjugate for a limited number of antibody binding sites. goldstandarddiagnostics.com The resulting signal is inversely proportional to the concentration of anatoxin-a in the sample. goldstandarddiagnostics.com
Recent research has led to the development of highly sensitive and enantioselective ELISAs for (+)-anatoxin-a, the naturally occurring form of the toxin. acs.orgcsic.es These assays have demonstrated low limits of detection, typically around 0.1 ng/mL in water samples. acs.orgcsic.es Validation studies have shown excellent recovery rates (82-117%) and low coefficients of variation (<20%) in fortified environmental water samples. acs.orgcsic.es Commercially available ELISA kits are also widely used for the detection of anatoxin-a in water. goldstandarddiagnostics.commdpi.com
Table 2: Performance of Anatoxin-a ELISAs.
| Assay Type | Target | Matrix | IC50 | Limit of Detection (LOD) | Reference |
| Direct competitive ELISA | Anatoxin-a | Water | 0.69 ng/mL | 0.1 ng/mL | acs.orgcsic.es |
| Indirect competitive ELISA | Anatoxin-a | Water | 0.97 ng/mL | 0.1 ng/mL | acs.orgcsic.es |
Spectroscopic and Other Advanced Techniques
Beyond the more common chromatographic and immunochemical methods, other advanced techniques are being explored for anatoxin-a research. While less frequently employed for routine monitoring, these methods can provide valuable structural and quantitative information. Due to its chemical structure, anatoxin-a exhibits a maximum UV absorption at 227 nm, which can be utilized for detection, although this method may suffer from interferences from other compounds that absorb at a similar wavelength, such as phenylalanine. researchgate.net
More advanced techniques such as protein phosphatase inhibition assays (PPIA) and receptor binding assays (RBA) are also available, though they are generally less specific for anatoxin-a compared to other toxins like microcystins. mdpi.comwho.int Biosensors, including electrochemical biosensors, represent an emerging area of research for the rapid and sensitive detection of anatoxin-a. mdpi.com
Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and quantitative analysis of anatoxin-a hydrochloride. mdpi.com
Structural Elucidation: One- and two-dimensional NMR techniques are instrumental in precisely characterizing the molecular structure of anatoxin-a. mdpi.com The structure of anatoxin-a was initially determined using crystallographic methods on its N-acetamide derivative and later confirmed with synthetic anatoxin-a hydrochloride. nih.gov The molecule exists in two primary conformations, s-cis and s-trans, due to rotation around the C(2)-C(10) bond. nih.gov While the crystal structure shows only the s-trans form, the s-cis conformer has been suggested as the bioactive form based on molecular mechanics calculations. nih.gov
Quantitative NMR (qNMR): 1H NMR has been successfully employed for the accurate quantification of microgram quantities of anatoxin-a in standard solutions, which is particularly valuable given the high cost and limited availability of the toxin. capes.gov.brnih.gov This method provides a means to accurately determine the concentration of standard solutions used for calibrating other analytical techniques, such as gas chromatography. capes.gov.br A complete procedure involving acid-base extraction from biomass followed by GC-MS analysis without derivatization has been described, with 1H NMR used to quantify the standard. capes.gov.brnih.gov
While highly effective for structural analysis and quantification of standards, NMR's lower sensitivity compared to mass spectrometry-based methods can be a limitation for detecting trace levels of anatoxin-a in complex environmental samples. mdpi.com
Thin-Layer Chromatography (TLC) in Screening Applications
Thin-Layer Chromatography (TLC) serves as a low-cost and rapid screening technique for the preliminary identification of anatoxin-a. mdpi.com It has been evaluated for its capacity to screen for anatoxin-a in both laboratory-cultured cyanobacterial strains and natural bloom samples. researchgate.net
One method involves an in-situ color reaction on the TLC plate using the diazonium reagent Fast Black K salt. capes.gov.br This reagent reacts with the secondary amino group of anatoxin-a to produce a stable, orange-red 3,3-dialkyltriazene product, allowing for visual identification. capes.gov.br While TLC is a basic technique, it can be a useful first step in a tiered analytical approach, flagging potentially contaminated samples for further, more sophisticated analysis. mdpi.comresearchgate.net
Sample Preparation and Derivatization Strategies for Enhanced Analysis
Effective sample preparation is a critical step in the analysis of anatoxin-a hydrochloride, aimed at concentrating the analyte and removing interfering substances from the matrix. Derivatization is often employed to improve the chromatographic behavior and detection sensitivity of the toxin.
Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME)
Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of anatoxin-a from aqueous samples. who.int Various sorbents can be employed, including graphitized carbon and weak cation exchangers. who.int The choice of sorbent and elution solvents is crucial for achieving good recovery rates, which can vary significantly depending on the sample matrix. mdpi.comresearchgate.net For instance, recoveries of anatoxin-a from water samples using SPE have been reported in wide ranges, from 35.5% to 138%. mdpi.com
Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation method that has been successfully applied to the analysis of anatoxin-a. sciepub.com In one approach, a polyaniline (PANI) film, specifically the leucoemeraldine form, was used as the sorbent for SPME coupled with gas chromatography-mass spectrometry (GC-MS). nih.govmdpi.com This method demonstrated a linear range of 50 to 10,000 ng/ml and a detection limit of 11.2 ng/ml. nih.gov Another SPME-GC-MS method involved the derivatization of anatoxin-a with hexylchloroformate followed by extraction with a polydimethylsiloxane (B3030410) (PDMS) fiber, achieving a detection limit of 2 ng/mL. sciepub.comnih.gov
Derivatization Reagents and Protocols for Fluorescence Detection
Derivatization is a key strategy to enhance the detectability of anatoxin-a, particularly for high-performance liquid chromatography (HPLC) with fluorescence detection (FLD). Since anatoxin-a itself is not fluorescent, it must be reacted with a fluorogenic reagent.
One common derivatizing reagent is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). nih.gov This reagent reacts with the secondary amine group of anatoxin-a to form a fluorescent derivative. This approach has been used to develop a fluorimetric liquid chromatographic method for the determination of anatoxin-a in freshwater and cyanobacteria. nih.gov Another reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, has also been used for the derivatization of anatoxin-a prior to HPLC-FLD analysis. nih.gov A method involving direct derivatization with hexylchloroformate in an alkalinized sample has also been developed for SPME-GC-MS analysis. nih.gov
A fluorescence polarization (FP) assay has also been designed for the detection of anatoxin-a. nih.gov This method utilizes a nicotinic acetylcholine (B1216132) receptor (nAChR) labeled with a fluorescein (B123965) derivative. nih.gov
Method Validation and Interlaboratory Comparison Studies
The validation of analytical methods is essential to ensure the reliability and comparability of data. For anatoxin-a, method validation typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. mdpi.com
Numerous methods have been validated for the determination of anatoxin-a, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) often demonstrating the best validation parameters compared to other detection systems. nih.gov For example, one validated LC-ESI-MS/MS method for water samples reported an LOD below 1 ng/L and recoveries between 73% and 97%. nih.gov However, significant variability in recovery rates has been observed across different studies and matrices. mdpi.com
Interlaboratory comparison studies are crucial for assessing the proficiency of different laboratories and the reproducibility of analytical methods. An international interlaboratory study on microcystin (B8822318) analysis highlighted potential issues with the extraction efficiency of different methods, which could also be relevant for anatoxin-a analysis. canada.ca The U.S. Environmental Protection Agency (EPA) has developed a validated LC/ESI-MS/MS method (Method 545) for the determination of anatoxin-a and cylindrospermopsin (B110882) in drinking water, which includes quality control requirements for laboratories. mdpi.com
Detection in Diverse Research Matrices
The detection of anatoxin-a hydrochloride has been investigated in a variety of research matrices, each presenting unique challenges for extraction and analysis.
Water and Cyanobacteria: The majority of analytical methods for anatoxin-a have been developed and validated for water samples and cyanobacterial blooms. mdpi.comnih.govresearchgate.net These matrices are considered less complex compared to biological tissues. mdpi.com
Fish and Biological Tissues: The bioaccumulation of anatoxin-a in aquatic organisms necessitates validated methods for its detection in fish tissue. mdpi.com Methods using HPLC-FLD and LC-MS/MS have been developed for this purpose. mdpi.com For instance, an LC-MS/MS method achieved a limit of detection of 0.2 ng/g in fish tissue. mdpi.com The presence of interfering compounds, such as phenylalanine, which has a similar mass to anatoxin-a, requires careful optimization of analytical methods to avoid false positives. mdpi.com
Other Matrices: Research has also extended to the detection of anatoxin-a in other matrices, such as algae-based supplements and sediments. mdpi.comnih.gov The development of methods for more complex matrices like vegetables and crops is an ongoing area of research to better understand potential dietary exposure. mdpi.comnih.gov The strong sorption of anatoxin-a to clay-rich and organic-rich sediments is another factor to consider during analysis. epa.gov
Cyanobacterial Cultures and Environmental Water Samples
The analysis of anatoxin-a in cyanobacterial cultures and environmental water samples is fundamental for monitoring harmful algal blooms and for basic research into toxin production. nih.gov A variety of analytical methods have been developed, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most widely used technique due to its high sensitivity and specificity. nih.govmdpi.com
Sample preparation is a critical first step. For total toxin analysis in cultures or bloom samples, which includes both intracellular and extracellular toxins, cell lysis is required. epa.gov A common and effective method for lysing cyanobacterial cells is a triple freeze-thaw cycle. epa.govepa.gov Following lysis, samples are often filtered to separate cellular debris. who.int For dissolved toxin analysis in water, filtration is used to remove cells and particulate matter. who.int Due to the low concentrations often found in environmental samples, a pre-concentration step using solid-phase extraction (SPE) is frequently employed to enhance detection. nih.govunl.edu
Several analytical techniques are utilized for the detection and quantification of anatoxin-a in these matrices:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its ability to provide sensitive and selective quantification of anatoxin-a, even in complex mixtures with other cyanotoxins. mdpi.comnih.gov It allows for the simultaneous detection of multiple toxins in a single run. nih.gov Methods like EPA Method 545 utilize direct injection of drinking water samples into the LC-MS/MS system for rapid analysis of anatoxin-a. epa.govepa.gov
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method requires a derivatization step to convert the non-fluorescent anatoxin-a into a fluorescent derivative. nih.gov 7-Fluoro-4-nitro-2,1,3-benzoxadiazole (NBD-F) is a common derivatizing agent. nih.govnih.gov This technique offers high sensitivity and is a robust alternative to mass spectrometry. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been applied for anatoxin-a analysis. Some methods may require derivatization to improve the volatility of the toxin for gas chromatographic separation. nih.gov
Fluorescence Polarization (FP) Assay: A newer method has been developed using a nicotinic acetylcholine receptor (nAChR) labeled with a fluorescent derivative. mdpi.com This assay measures the change in polarization of emitted light when the toxin binds to the receptor, providing a rapid method for detecting the presence of anatoxin-a and its analogs in algal samples. mdpi.com
The table below summarizes the performance of various analytical methods for the determination of anatoxin-a in water and cyanobacterial culture samples.
Table 1: Comparison of Analytical Methods for Anatoxin-a in Water and Cyanobacterial Samples
| Analytical Method | Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference(s) |
|---|---|---|---|---|---|---|
| LC-MS/MS | Water | Filtration | 8 ng/L | 13 ng/L | 71-79 | nih.gov |
| LC-MS/MS | Pure Water | SPE | 46 ng/L | - | 96 | nih.gov |
| LC-MS/MS | Drinking Water | Direct Injection | - | - | - | epa.gov |
| HPLC-FLD | River Water | SPME, Derivatization (NBD-F) | 0.29 ng/mL | - | - | nih.gov |
| HPLC-FLD | Water & Cultures | SPE, Derivatization (NBD-F) | ng/L level | - | 71-87 | nih.gov |
| GC-MS | Water | Derivatization | 2.0 ng/mL | 2.5 ng/mL | - | nih.gov |
Aquatic Organisms and Plant Tissues for Bioaccumulation Research
Investigating the bioaccumulation of anatoxin-a in aquatic food webs is crucial for assessing the potential for toxin transfer to higher trophic levels. This research involves the analysis of complex biological matrices such as fish tissues and aquatic plants. unl.edumdpi.com The analytical challenge is significantly greater than for water samples due to the complex matrix, which can interfere with detection and quantification. who.intcarleton.ca
Sample preparation for biological tissues is extensive. It typically involves homogenization of the tissue, followed by an extraction step to isolate the toxin. Matrix solid-phase dispersion (MSPD) is one technique that has been successfully used for fish tissue. mdpi.comnih.gov This technique involves blending the tissue sample with a solid-phase sorbent, which helps to simultaneously disrupt the matrix and retain the analyte for subsequent elution and analysis. mdpi.com Due to the complexity of these samples, confirming results with a highly selective method like LC-MS/MS is often necessary. unl.edu
Key findings from bioaccumulation research include:
Studies have demonstrated the accumulation of anatoxin-a in various fish species and aquatic plants collected from natural environments where cyanobacterial blooms occur. unl.edumdpi.com
A sensitive detection method combining solid-phase extraction with HPLC-FLD and confirmation by LC-MS/MS has been developed to measure anatoxin-a in fish and aquatic plant samples. unl.edu
Research has shown that anatoxin-a can accumulate in the muscle tissue of fish, with concentrations up to 30 ng/g (fresh weight) being reported. nih.govmdpi.com
The analysis of microcystins, another class of cyanotoxins, in fish has highlighted the issue of covalent binding to proteins, a challenge that may also be relevant for anatoxin-a analysis and requires specific analytical approaches to address. carleton.ca
The following table presents findings from studies on the detection of anatoxin-a in aquatic organisms and plants.
Table 2: Detection of Anatoxin-a in Aquatic Organisms and Plant Tissues
| Organism/Plant | Matrix | Analytical Method | Detection Limit | Measured Concentration | Reference(s) |
|---|---|---|---|---|---|
| Fish | Muscle Tissue | LC-MS/MS | 0.2 ng/g | - | mdpi.comnih.gov |
| Fish and Aquatic Plants | Biological Tissue | HPLC-FLD & LC-MS/MS | 0.8–3.2 ng/g | Detected in 11.9% of samples | unl.edu |
| Common Freshwater Fish | Muscle Tissue | Not Specified | - | Up to 30 ng/g (fresh weight) | nih.govmdpi.com |
| Juvenile Cyprinus carpio (Carp) | Whole Fish | Not Specified | - | BAF of 2.65 | nih.gov |
BAF: Bioaccumulation Factor; BCF: Bioconcentration Factor
In Vitro Experimental Media
In vitro studies are essential for investigating the cellular mechanisms of anatoxin-a. These experiments require accurate analytical methods to determine the concentration of the toxin in the experimental media and to quantify its uptake by cells. researchgate.netmdpi.com The analysis of both the extracellular media and the intracellular contents provides insights into the toxin's kinetics and cellular fate. mdpi.com
Sample preparation for in vitro experiments involves the careful separation of the cells from the culture medium. For suspension cells, this is typically achieved by centrifugation. For adherent cells, the medium is collected, and the cells are then lifted from the culture plate using agents like trypsin-EDTA. mdpi.com The extracellular fraction (media) and the intracellular fraction (lysed cells) are then analyzed separately.
Ultra-high performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) is the method of choice for these analyses, offering the necessary sensitivity and selectivity to quantify the low levels of anatoxin-a that may be present, particularly in the intracellular fraction. researchgate.netmdpi.com
Key research findings from in vitro studies include:
Analytical methods have been developed to measure anatoxin-a in cell culture media and intracellular fractions with limits of detection (LOD) and quantification (LOQ) in the low µg/L range. mdpi.com
Uptake experiments using UHPLC-MS/MS have shown that anatoxin-a can be detected in the intracellular fraction of various cell lines after exposure. mdpi.com
The amount of toxin taken up by cells varies depending on the cell type. For instance, studies have shown that immune system cells can have a higher percentage of intracellular anatoxin-a compared to neuronal or intestinal cells under the same experimental conditions. researchgate.net
The data table below shows the results of anatoxin-a uptake in different cell lines as determined by UHPLC-MS/MS.
Table 3: Anatoxin-a Uptake in Various Cell Lines Determined by UHPLC-MS/MS
| Cell Line | Cell Type | Exposure Concentration (ATX-a fumarate) | Intracellular ATX-a (%) | Extracellular ATX-a (%) | Total Detected ATX-a (%) | Reference(s) |
|---|---|---|---|---|---|---|
| THP-1 | Human Leukemia (Immune System) | 50 µg/mL | 1.15 ± 0.31 | 82.59 ± 14.80 | 83.74 ± 14.50 | mdpi.com |
| Jurkat | Human T-cell Leukemia (Immune System) | 50 µg/mL | 1.40 ± 0.05 | 128.44 ± 1.55 | 129.84 ± 1.50 | mdpi.com |
| L5178Y Tk+/- | Mouse Lymphoma (Immune System) | 50 µg/mL | 0.81 ± 0.07 | 42.74 ± 1.63 | 43.55 ± 1.56 | mdpi.com |
| SH-SY5Y | Human Neuroblastoma (Neuronal) | 50 µg/mL | 0.23 ± 0.03 | 100.27 ± 15.65 | 100.50 ± 15.62 | mdpi.com |
| N2a | Mouse Neuroblastoma (Neuronal) | 50 µg/mL | 0.14 ± 0.01 | 88.64 ± 10.33 | 88.78 ± 10.32 | mdpi.com |
| Caco-2 | Human Colorectal Adenocarcinoma | 50 µg/mL | 0.08 ± 0.00 | 97.46 ± 12.39 | 97.54 ± 12.39 | mdpi.com |
Values are expressed as a percentage of the total toxin added to the experimental well.
Synthetic Chemistry Approaches and Structural Modification Studies of Anatoxin a Hydrochloride
Total Synthesis Strategies and Methodological Innovations
The biological activity of anatoxin-a resides almost exclusively in the (+)-enantiomer, which is approximately 150 times more potent than the unnatural (–)-enantiomer. nih.gov This has placed a premium on synthetic routes that can produce the desired enantiomer selectively.
Key strategies include:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. The first total synthesis of (+)-anatoxin-a by Edwards started from (–)-cocaine, which shares a similar stereochemical framework, thereby also confirming the absolute configuration of the natural product. nih.govmdpi.com More recent syntheses have also employed (–)-cocaine. nih.govmdpi.com D-methyl pyroglutamate, another common chiral starting material, has been used to construct the anatoxin skeleton, notably in a concise nine-step synthesis featuring an intramolecular enyne metathesis. mmsl.cz
Enantioselective Deprotonation/Enolisation: Asymmetric synthesis of both (+)- and (–)-anatoxin-a has been achieved using enantioselective enolisation of a tropinone (B130398) derivative with a chiral lithium amide base as the key step. mdpi.comsemanticscholar.org This method creates the crucial stereocenter in a controlled manner. A formal asymmetric synthesis of (+)-anatoxin-a has also been accomplished through a highly enantioselective desymmetrization of an eight-membered ring ketone. researchgate.net
Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of enantiomerically pure intermediates. For example, lipase-catalyzed enzymatic resolution of eight-membered ring-fused β-lactams has been reported as a potential route toward enantiomeric anatoxin-a. researchgate.net
Linear Approaches: Many early syntheses of anatoxin-a followed a linear sequence. For instance, strategies involving the intramolecular cyclization of N-acyliminium intermediates generated from a linear precursor like succinimide (B58015) represent a linear pathway. nih.gov
Convergent Approaches: Modern syntheses increasingly favor convergent designs.
One notable convergent strategy involves the cycloaddition of chlorosulfonyl isocyanate with cyclooctadiene to form a β-lactam intermediate. This key intermediate can then be coupled with various nucleophiles to introduce the side chain before a transannular cyclization constructs the bicyclic core. researchgate.net This modularity allows for the synthesis of various analogues.
A two-directional approach has been developed for the synthesis of both anatoxin-a and its analogue homoanatoxin (B127484) from a common intermediate, representing a highly efficient convergent strategy. nih.gov
Syntheses beginning with the diastereoselective preparation of a cis-2,5-disubstituted pyrrolidine (B122466) which is then subjected to a ring-closing metathesis to form the second ring can also be considered convergent. mmsl.cz
Table 1: Comparison of Linear and Convergent Synthesis Strategies
| Feature | Linear Synthesis | Convergent Synthesis |
|---|---|---|
| Description | Step-by-step construction of the target molecule in a single sequence. | Separate synthesis of key fragments followed by their assembly. researchgate.netcapes.gov.br |
| Overall Yield | Tends to be lower as it's the product of all individual step yields. researchgate.net | Generally higher as the longest linear sequence is shorter. medchemexpress.com |
| Efficiency | Can be inefficient for complex molecules with many steps. medchemexpress.com | More efficient, especially for complex targets. medchemexpress.com |
| Flexibility for Analogue Synthesis | Less flexible; modifications may require re-designing the entire sequence. | Highly flexible; analogues can be made by modifying individual fragments. medchemexpress.com |
| Example in Anatoxin-a Synthesis | Intramolecular N-acyliminium ion cyclization. nih.gov | Coupling fragments to a β-lactam intermediate; two-directional synthesis. researchgate.netnih.gov |
The derivatization of key intermediates is a cornerstone of anatoxin-a synthesis, enabling the construction of the core structure and the introduction of essential functional groups.
β-Lactam Intermediates: In syntheses starting from cyclooctadiene, the resulting β-lactam is a versatile intermediate. Its reaction with a variety of nucleophiles allows for the installation of different sidechains, which ultimately become the C2 acyl group of anatoxin-a or its analogues. researchgate.net This is followed by a selenium-mediated cyclization to form the 9-azabicyclo[4.2.1]nonane skeleton. researchgate.net
Tropane and Homotropane Ketones: Ketones such as tropinone derivatives or the expanded ketone 8 (from cocaine-based routes) are critical intermediates. nih.govmdpi.com These ketones can be derivatized through enolate chemistry to introduce the side chain or undergo ring expansion reactions to form the requisite homotropane framework of anatoxin-a. nih.govmdpi.com
Demethylation of N-methyl-anatoxin-a: Some synthetic routes initially produce N-methyl-anatoxin-a. cdnsciencepub.com A crucial final step is the demethylation of the bridgehead nitrogen. This has been achieved using reagents like diethyl azodicarboxylate, although some methods have proven to be erratic. cdnsciencepub.com
Preparation of Structural Analogues and Derivatives for Research
The flexibility of various synthetic strategies has facilitated the preparation of a wide range of structural analogues of anatoxin-a. These derivatives are invaluable tools for probing the structural requirements for nAChR binding and activation. Current time information in Bangalore, IN. Modifications have been focused on three main areas of the molecule: the acyl side-chain, the bicyclic core, and the bridgehead nitrogen.
Side-Chain Modification: The C11 position has been a primary target for modification. The most well-known analogue is homoanatoxin-a , where the acetyl group is replaced by a propionyl group. nih.govmdpi.com Other analogues with larger alkyl (propyl, isopropyl) and even aryl groups at this position have been synthesized to probe the steric tolerance of the receptor. Current time information in Bangalore, IN.
Bicyclic Core Modification: The core structure has been altered to study the importance of its rigidity and the spatial relationship of the key pharmacophoric elements. This includes the synthesis of dihydroanatoxin-a , where the C2-C3 double bond is reduced, and the diastereomeric secondary alcohols formed by the reduction of the C10 carbonyl group. Current time information in Bangalore, IN.
Nitrogen Modification: N-methylation of the bridgehead nitrogen to produce N-methyl-anatoxin-a has been shown to significantly decrease nicotinic activity, highlighting the importance of the secondary amine for receptor interaction. Current time information in Bangalore, IN.
Table 2: Selected Synthetic Analogues of Anatoxin-a
| Analogue Name | Structural Modification | Research Purpose | Reference(s) |
|---|---|---|---|
| Homoanatoxin-a | Acetyl group replaced with a propionyl group | SAR studies; potential precursor for radiolabeling | nih.govmdpi.comnih.gov |
| Dihydroanatoxin-a | Reduction of the C2=C3 double bond | Study the role of the double bond in binding and conformation | Current time information in Bangalore, IN. |
| 10(R/S)-Anatoxin-a Alcohols | Reduction of the C10 carbonyl to a hydroxyl group | Probe the role of the carbonyl group as a hydrogen bond acceptor | Current time information in Bangalore, IN. |
| N-Methyl-anatoxin-a | Methylation of the bridgehead nitrogen | Determine the importance of the secondary amine for activity | Current time information in Bangalore, IN. |
| C11-Alkyl/Aryl Analogues | Addition of larger groups at the C11 position | Investigate steric bulk tolerance at the receptor binding site | Current time information in Bangalore, IN. |
Development of Radiolabeled and Fluorescent Probes
The development of high-affinity radiolabeled and fluorescent probes is crucial for detailed pharmacological studies, including receptor binding assays and imaging. However, creating such probes for anatoxin-a has presented significant challenges.
The primary goal for a radiolabeled ligand is to incorporate a high-specific-activity isotope, such as tritium (B154650) (³H), without altering the compound's biological activity. Early considerations for producing tritiated anatoxin-a encountered two main problems:
N-Methylation: While a tritium-labeled methyl group could be added to the nitrogen, N-methylation is known to cause a dramatic loss in nicotinic activity. nih.govmdpi.com
C-Tritiation: Introducing tritium at the C11 position of the acetyl group is synthetically feasible, but this position is a labile site where the tritium can be easily lost through enolization (proton-tritium exchange), making it unsuitable for a stable radiolabel. nih.govmdpi.com
A potential solution to this problem lies in the synthesis of homoanatoxin-a . The extended propionyl side-chain offers a stable position for the introduction of tritium. The synthesis of homoanatoxin-a with the retention of high nicotinic potency presents a viable route for the generation of novel, potent, and stable radiolabeled nicotinic ligands for receptor characterization. capes.gov.brnih.gov
Similarly, creating fluorescently-labeled anatoxin-a probes that retain high affinity has been difficult. The incorporation of bulky fluorophores, such as a dansyl moiety, has been shown to result in a substantial decrease in binding affinity. researchgate.net For analytical purposes, anatoxin-a can be derivatized with reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to make it fluorescent for detection in HPLC analysis, but these derivatives are not typically used as probes for biological interaction studies. mdpi.comnih.gov Much of the research on fluorescent detection of anatoxin-a relies on indirect methods, such as fluorescence polarization assays where the receptor, not the toxin, is labeled. mdpi.com
Structure-Activity Relationship (SAR) Studies through Synthetic Analogues
SAR studies using the array of available synthetic analogues have been instrumental in defining the pharmacophore of anatoxin-a and understanding its interaction with various nAChR subtypes. These studies correlate specific structural features with biological activity, typically measured by receptor binding affinity (e.g., Ki values) or functional assays. Current time information in Bangalore, IN.
Key findings from SAR studies include:
The Secondary Amine: The protonated secondary amine at physiological pH is critical for activity. It is believed to form a key ionic interaction with a conserved acidic residue in the nAChR binding site. As noted, N-methylation drastically reduces potency. Current time information in Bangalore, IN.
The Carbonyl Group: The carbonyl oxygen acts as a crucial hydrogen bond acceptor. This interaction helps to correctly orient the molecule within the binding site. Reduction of the carbonyl to a hydroxyl group, creating the anatoxin-a alcohols, diminishes activity. Current time information in Bangalore, IN.
The Enone System: The conjugated C2=C3 double bond helps to lock the side chain into an s-trans conformation, which is believed to be the bioactive conformation. Reduction of this double bond to yield dihydroanatoxin-a, which is more flexible, results in lower potency. Current time information in Bangalore, IN.
Side-Chain Steric Bulk: While some modification is tolerated, there are limits to the size of the group attached to the carbonyl. Homoanatoxin-a, with an ethyl group instead of a methyl, retains high potency. nih.gov However, introducing larger or bulkier groups generally leads to a decrease in affinity, defining the steric constraints of the binding pocket. Current time information in Bangalore, IN.
Table 3: Summary of Structure-Activity Relationships for Anatoxin-a Analogues
| Structural Feature | Modification | Effect on Nicotinic Activity | Rationale | Reference(s) |
|---|---|---|---|---|
| Bridgehead Amine | N-Methylation | Potency significantly reduced | Disrupts critical ionic/H-bond interaction | nih.govCurrent time information in Bangalore, IN. |
| C10 Carbonyl | Reduction to -OH | Potency reduced | Loss of key hydrogen bond acceptor site | Current time information in Bangalore, IN. |
| C2=C3 Double Bond | Reduction to single bond | Potency reduced | Loss of conformational rigidity; s-trans preference lost | Current time information in Bangalore, IN. |
| C11 Methyl Group | Extension to ethyl (Homoanatoxin-a) | High potency retained | Binding pocket can accommodate slightly larger alkyl group | nih.gov |
| C11 Methyl Group | Addition of bulky/aryl groups | Potency reduced | Steric hindrance within the binding pocket | Current time information in Bangalore, IN. |
Applications of Anatoxin a Hydrochloride in Neuropharmacological Research
Development of Nicotinic Acetylcholine (B1216132) Receptor Probes
Anatoxin A has been extensively utilized as a pharmacological probe to investigate the nicotinic cholinergic system. wikipedia.org Its utility stems from its potent agonism at both neuronal and muscle-type nAChRs. wikipedia.orgnih.gov Anatoxin A mimics the action of the natural ligand, acetylcholine, but possesses a significantly higher affinity for the muscle-type nAChR, estimated to be about 20 times greater than that of acetylcholine. wikipedia.orgtaylorandfrancis.com A key advantage of using Anatoxin A as a research probe is that it is not hydrolyzed by acetylcholinesterase, the enzyme that degrades acetylcholine. nih.govacademicjournals.org This property allows for sustained receptor activation, enabling detailed study of receptor desensitization and ion channel kinetics without the confounding factor of enzymatic degradation. nih.govpnas.org
The compound's high affinity and specificity have led to its use in receptor-binding assays to characterize nAChRs. pnas.orgeurofins-technologies.com Specifically, the naturally occurring (+)-enantiomer of Anatoxin A is the biologically active form and serves as a highly useful probe for studying the high-affinity nicotine-binding site in the vertebrate brain. nih.govscilit.com Its interaction with the acetylcholine recognition site on the nAChR is competitive, displacing other radiolabeled ligands like [3H]acetylcholine and d-[3H]tubocurarine. pnas.orgnih.gov This makes it an excellent tool for mapping the ligand binding domain and understanding the molecular requirements for agonist binding and receptor activation. mdpi.comacs.org
Investigating Cholinergic System Dysfunctions in Experimental Models
The potent and specific action of Anatoxin A on nAChRs makes it a valuable agent for modeling and investigating diseases characterized by cholinergic deficits, such as myasthenia gravis, Alzheimer's disease, and Parkinson's disease. wikipedia.org By acting as a powerful nAChR agonist, it can be used to probe the consequences of receptor overstimulation and subsequent desensitization, mimicking aspects of cholinergic dysfunction. nih.gov
In vitro preparations have been fundamental in elucidating the precise mechanism of Anatoxin A's interaction with nAChRs. Early studies using the electric tissue of the Torpedo ray, which is rich in nAChRs, demonstrated that Anatoxin A binds to the acetylcholine recognition site and induces conformational changes in the receptor-ion channel complex. pnas.orgnih.gov These studies showed that Anatoxin A stimulates the binding of ion channel-blocking compounds, providing insight into the allosteric coupling between the agonist binding site and the ion channel pore. pnas.orgnih.gov
Electrophysiological experiments on frog neuromuscular junctions further confirmed that Anatoxin A is a potent agonist of the muscle-type nAChR. wikipedia.org More recent studies have employed Xenopus oocytes expressing specific neuronal nAChR subtypes, such as the α7 receptor, to determine subtype-selective activity. nih.govnih.gov These expression systems have allowed for detailed characterization of the potency and efficacy of Anatoxin A at specific receptor compositions. For example, studies on M10 cells, which express the α4β2 nAChR subtype, found that (+)-Anatoxin A was extremely potent in stimulating ion influx. nih.gov The use of various cell lines, including neuronal cells (SH-SY5Y, N2a) and even non-neuronal cells, has been employed to investigate the broader cytotoxic effects and cellular responses to this potent agonist. nih.gov
The binding affinity of Anatoxin A for different nAChR subtypes has been quantified in various in vitro systems, highlighting its potent interaction.
| Receptor Source/Type | Ligand | Binding Affinity (Kd or IC50) |
| Torpedo electric tissue (nAChR) | Anatoxin A | 0.1–0.2 µM (Kd) |
| Rat brain (predominantly α4β2* nAChR) | (+)-Anatoxin A | 0.34 nM (IC50) |
| Rat brain (predominantly α4β2* nAChR) | (-)-Anatoxin A | 390 nM (IC50) |
| Data sourced from multiple research findings. nih.govpnas.org |
In vivo animal models have been crucial for understanding the systemic effects of Anatoxin A on neurotransmission. Studies using rat striatal synaptosomes demonstrated that Anatoxin A can stimulate the release of dopamine (B1211576) in a dose-dependent manner. epa.gov This effect suggests that Anatoxin A activates presynaptic nAChRs, leading to the release of other neurotransmitters. epa.gov
Further research using the in vivo microdialysis technique in freely moving rats has provided clear evidence for these complex interactions within the brain. nih.govnih.gov These studies have shown that Anatoxin A administration evokes the release of glutamate (B1630785) in the striatum through the activation of α7 nicotinic receptors. nih.gov This increase in glutamate subsequently acts on receptors on dopaminergic terminals to stimulate dopamine release. nih.gov These findings provide direct in vivo evidence for the modulation of dopamine release by glutamate, which is initiated by the activation of α7 nAChRs, and highlight the utility of Anatoxin A in dissecting these intricate signaling pathways. nih.govnih.gov
Comparative Pharmacological Profiling of Anatoxin A with Other Nicotinic Agonists
The pharmacological profile of Anatoxin A is distinguished by its high potency and selectivity compared to other nicotinic agonists. It displays an affinity for muscle-type nAChRs that is approximately 20 times greater than that of the endogenous neurotransmitter, acetylcholine. wikipedia.org Conversely, its affinity for muscarinic acetylcholine receptors is significantly lower, with a selectivity for nAChRs that is about 100-fold greater. wikipedia.orgpnas.org
The stereochemistry of Anatoxin A is critical to its activity. The (+)-enantiomer is substantially more potent than the unnatural (–)-enantiomer. nih.govmdpi.com For instance, at rat brain nAChRs, the IC₅₀ of (+)-Anatoxin A is over 1000 times lower than that of (–)-Anatoxin A, indicating a high degree of stereoselectivity at the receptor binding site. nih.gov In diverse preparations, (+)-Anatoxin A has been shown to be between three and 50 times more potent than (–)-nicotine. nih.gov
Modifications to the Anatoxin A structure have also provided valuable pharmacological insights. N-methylation of the secondary amine consistently reduces nicotinic activity. nih.gov In contrast, the related analogue, homoanatoxin (B127484), which has an additional methylene (B1212753) group in its side chain, retains a potency similar to that of Anatoxin A. nih.govtaylorandfrancis.com
The following table presents a comparison of the potency of Anatoxin A with other nicotinic agonists at the chick α7 nicotinic receptor expressed in Xenopus oocytes.
| Agonist | Potency (EC50 in µM) |
| (+)-Anatoxin A | 0.58 |
| Cytisine | > (+)-Anatoxin A |
| (-)-Nicotine | > Cytisine |
| (+)-Nicotine | > (-)-Nicotine |
| DMPP | > (+)-Nicotine |
| 1-acetyl-4-methylpiperazine methiodide | > DMPP |
| Acetylcholine | 320 |
| This table illustrates the rank order of agonist potencies, with (+)-Anatoxin A being the most potent. Data sourced from electrophysiological recordings. nih.gov |
Q & A
Q. What analytical techniques are recommended for detecting and quantifying Anatoxin A hydrochloride in environmental or biological samples?
this compound can be rapidly analyzed using liquid chromatography-mass spectrometry (LC-MS) due to its instability and polar nature. Isotopic labeling (e.g., with stable isotopes like ) improves detection accuracy by distinguishing the toxin from degradation products or matrix interferences. For environmental samples, solid-phase extraction (SPE) coupled with LC-MS/MS is effective, achieving detection limits below 0.1 µg/L .
Q. How does this compound interact with nicotinic acetylcholine receptors (nAChRs) in experimental models?
this compound acts as a potent nAChR agonist, binding irreversibly to the receptor’s ligand-binding site. In vitro electrophysiological assays (e.g., patch-clamp studies on neuronal cells) are used to measure its EC values, typically in the nanomolar range. Competitive binding assays with H-epibatidine or fluorescent ligands (e.g., BODIPY-α-bungarotoxin) can further characterize receptor affinity .
Q. What synthesis routes are validated for producing high-purity this compound for research use?
A common method involves intramolecular cyclization of iminium salts, as described by Bates and Rapoport (1979), yielding enantiomerically pure anatoxin. Post-synthesis purification via reverse-phase HPLC ensures >98% purity, validated by H NMR and high-resolution MS. Isotopic analogs (e.g., -labeled) require modified synthetic pathways with deuterated solvents .
Advanced Research Questions
Q. How can genomic data resolve contradictions in Anatoxin A biosynthesis pathways across cyanobacterial strains?
Whole-genome sequencing and bioinformatics tools (e.g., antiSMASH) identify biosynthetic gene clusters (BGCs) linked to anatoxin production. For example, Microcoleus sp. HI-ES shares homology with Anabaena BGCs but lacks genes for proline-modifying enzymes, suggesting strain-specific pathways. Comparative genomics and heterologous expression in model organisms (e.g., E. coli) can validate these discrepancies .
Q. What experimental design considerations are critical for in vivo toxicity studies of this compound?
Dose-response studies must account for rapid toxin degradation: intraperitoneal injection in murine models requires immediate sample collection (e.g., blood, brain) within 15–30 minutes. Use of stabilizers (e.g., 1% acetic acid in euthanasia solutions) preserves toxin integrity. Histopathological analysis should prioritize brain regions rich in nAChRs (e.g., hippocampus) .
Q. How can researchers address conflicting data on Anatoxin A’s apoptotic effects in cancer cells?
Contradictions may arise from cell line variability (e.g., nAChR subtype expression) or assay conditions. Standardize models using nAChR-overexpressing cell lines (e.g., SH-SY5Y) and include controls with selective antagonists (e.g., mecamylamine). Flow cytometry with Annexin V/PI staining and caspase-3 activity assays improves reproducibility .
Methodological Best Practices
Q. What protocols ensure reproducibility in this compound receptor-binding assays?
- Use freshly prepared toxin solutions in pH 7.4 buffer to prevent hydrolysis.
- Validate membrane preparations (e.g., rat cortical synaptosomes) with positive controls (e.g., acetylcholine).
- Include non-specific binding controls with excess nicotine (1 mM).
- Data normalization to baseline (untreated) activity reduces inter-experiment variability .
Q. How should isotopic incorporation experiments be structured to trace Anatoxin A biosynthesis?
Feed -proline or -glutamate to cyanobacterial cultures under controlled light/temperature. Harvest cells at logarithmic phase, extract metabolites, and analyze via LC-HRMS. Fragment ion analysis distinguishes biosynthetic intermediates from non-specific incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
